Pentafluorophenyl 4-Amino-3-iodobenzoate
Description
BenchChem offers high-quality Pentafluorophenyl 4-Amino-3-iodobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentafluorophenyl 4-Amino-3-iodobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-amino-3-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F5INO2/c14-7-8(15)10(17)12(11(18)9(7)16)22-13(21)4-1-2-6(20)5(19)3-4/h1-3H,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXVFWDCWMOEGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F5INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Pentafluorophenyl 4-amino-3-iodobenzoate and Its Derivatives: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pentafluorophenyl 4-amino-3-iodobenzoate and its derivatives, a class of compounds gaining prominence as versatile building blocks in medicinal chemistry and peptide synthesis. As a Senior Application Scientist, this document synthesizes technical data with practical insights to empower researchers in their drug development endeavors. We will delve into the rationale behind their synthesis, explore key derivatives, and elucidate their applications, grounded in established chemical principles.
The Strategic Value of the Pentafluorophenyl Ester in Drug Discovery
The pentafluorophenyl (PFP) ester is not merely a protecting group; it is a highly effective activating group for carboxylic acids. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring renders the ester exceptionally susceptible to nucleophilic attack by primary and secondary amines. This high reactivity facilitates the efficient formation of amide bonds under mild conditions, a cornerstone of peptide synthesis and the construction of many active pharmaceutical ingredients (APIs).[1]
The utility of PFP esters in synthesis is underscored by their rapid reaction kinetics, which often minimizes or eliminates the need for coupling additives and reduces the risk of side reactions.[2] This efficiency is a significant advantage in complex, multi-step syntheses common in drug development.
Core Compound and Key Derivatives: Structures and Physicochemical Properties
The parent compound, Pentafluorophenyl 4-amino-3-iodobenzoate, serves as a foundational scaffold. Its derivatives, primarily involving modifications of the 4-amino group, expand its utility as a versatile chemical intermediate.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| Pentafluorophenyl 4-amino-3-iodobenzoate | 1086375-59-8 | C13H5F5INO2 | 429.08 | Predicted BP: 511.6±50.0 °C[3] |
| 4-Amino-3-iodobenzoic acid | 2122-63-6 | C7H6INO2 | 263.03 | Precursor for PFP ester synthesis.[4][5] |
| 4-Acetamido-3-iodobenzoic acid | 190071-24-0 | C9H8INO3 | 305.07 | N-acetyl derivative precursor.[6] |
| 3-Iodo-4-(methylamino)benzoic acid | 500699-01-4 | C8H8INO2 | 277.06 | N-methyl derivative precursor.[7] |
| Methyl 4-amino-3-iodobenzoate | 19718-49-1 | C8H8INO2 | 277.06 | Esterified derivative for comparative studies; MP: 86-91 °C.[8][9] |
Synthesis of Pentafluorophenyl 4-amino-3-iodobenzoate and Its Derivatives
The synthesis of these compounds can be logically structured into two main stages: modification of the precursor 4-amino-3-iodobenzoic acid and the subsequent pentafluorophenyl esterification.
Synthesis of Precursor Derivatives
The 4-amino group of 4-amino-3-iodobenzoic acid is amenable to standard functional group transformations, such as acylation and alkylation, to generate a library of precursors for PFP esterification.
Protocol 1: Synthesis of 4-Acetamido-3-iodobenzoic acid (CAS: 190071-24-0)
This protocol describes the N-acetylation of 4-amino-3-iodobenzoic acid.
Materials:
-
4-Amino-3-iodobenzoic acid (CAS: 2122-63-6)
-
Acetic anhydride
-
Pyridine (optional, as catalyst)
-
Hydrochloric acid (for acidification)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Suspend 4-amino-3-iodobenzoic acid in a suitable solvent like acetic acid.
-
Add an excess of acetic anhydride to the suspension. A catalytic amount of pyridine can be added to accelerate the reaction.
-
Heat the mixture under reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Acidify the mixture with dilute hydrochloric acid to ensure complete precipitation.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude 4-acetamido-3-iodobenzoic acid from an appropriate solvent system, such as ethanol/water, to obtain the purified product.
Pentafluorophenyl Esterification
The conversion of the carboxylic acid to the PFP ester is a critical activation step. Several methods can be employed, with the dicyclohexylcarbodiimide (DCC) coupling being a well-established technique.
Protocol 2: Synthesis of Pentafluorophenyl 4-amino-3-iodobenzoate (CAS: 1086375-59-8)
This protocol details the esterification of 4-amino-3-iodobenzoic acid using DCC and pentafluorophenol.
Materials:
-
4-Amino-3-iodobenzoic acid (or its N-substituted derivative)
-
Pentafluorophenol (CAS: 771-61-9)[10]
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 4-amino-3-iodobenzoic acid and a slight molar excess of pentafluorophenol in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve a slight molar excess of DCC in anhydrous DCM or THF and add it dropwise to the cooled solution of the acid and phenol.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude Pentafluorophenyl 4-amino-3-iodobenzoate by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Visualization of the Synthetic Workflow:
Caption: Synthetic pathways to Pentafluorophenyl 4-amino-3-iodobenzoate and its N-substituted derivatives.
Applications in Medicinal Chemistry and Drug Development
The strategic placement of the iodo, amino, and activated carboxyl groups makes these compounds highly valuable in the synthesis of novel therapeutics.
-
Peptide Synthesis and Peptidomimetics: The primary application of the PFP ester is to facilitate the coupling of the 4-amino-3-iodobenzoic acid scaffold to amino acids or peptides. This allows for the introduction of this unique aromatic core into peptide chains, potentially modulating their conformation, stability, and biological activity.
-
Scaffold for Combinatorial Chemistry: The amino group can be readily derivatized, and the iodine atom can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This dual functionality allows for the rapid generation of diverse libraries of compounds for high-throughput screening.
-
Radiolabeling and Imaging Agents: The presence of an iodine atom provides a site for the introduction of radioisotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I). This makes these derivatives promising candidates for the development of targeted radiopharmaceuticals for imaging and therapeutic applications. The synthesis of radioiodinated esters and amides is a key strategy for developing tumor or organ imaging agents.[11]
Logical Framework for Application:
Caption: The relationship between the chemical features of the core compounds and their applications in drug development.
Conclusion and Future Outlook
Pentafluorophenyl 4-amino-3-iodobenzoate and its derivatives represent a class of highly versatile and valuable building blocks for modern drug discovery. The combination of a highly activated carboxylic acid, a modifiable amino group, and a synthetically versatile iodine atom on a single scaffold provides chemists with a powerful tool for the synthesis of novel and complex molecules. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic application of such multifunctional intermediates will undoubtedly play an increasingly important role in the future of medicinal chemistry.
References
- Hattori, T., & Yamamoto, H. (2026, January 15). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the. Dilun Biotechnology.
-
Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]
-
PubChem. (n.d.). 4-Amino-3,5-diiodobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3-iodobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. [Link]
-
Pro-Drug. (2024, May 11). 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method. Pro-Drug. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
Krátký, M., Stolaříková, J., & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(1), 2. [Link]
-
Smith, G. E., Slastanova, A., & Carroll, L. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Advances, 10(52), 31221-31229. [Link]
-
PubChem. (n.d.). The Photochemistry of P-Aminobenzoic Acid. National Center for Biotechnology Information. [Link]
-
Chemsrc. (2025, August 20). 4-Acetamidobenzoic acid | CAS#:556-08-1. [Link]
-
Lawrence, R. M., Bdeir, I., & Woolley, G. A. (2006). Abc Amino Acids: Design, Synthesis, and Properties of New Photoelastic Amino Acids. The Journal of Organic Chemistry, 71(20), 7546-7554. [Link]
-
PubChemLite. (n.d.). 4-acetamido-3,5-diiodobenzoic acid (C9H7I2NO3). [Link]
-
Stenutz, R. (n.d.). 4-amino-3-iodobenzoic acid. [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. [Link]
-
Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]
-
Wikipedia. (n.d.). Pentafluorophenol. [Link]
-
PubChem. (n.d.). Methyl 4-amino-3-iodobenzoate. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). CID 168312114. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.
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- 4. 4-Amino-3-iodobenzoic Acid | C7H6INO2 | CID 16461 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Advanced Applications of 4-Amino-3-Iodobenzoic Acid PFP Esters in Research
A Technical Guide for DNA-Encoded Libraries and Radiopharmaceutical Conjugation
Executive Summary
This technical guide examines the utility of 4-amino-3-iodobenzoic acid pentafluorophenyl (PFP) ester as a high-fidelity bifunctional building block. While often overshadowed by its NHS-ester counterparts, the PFP ester variant offers distinct advantages in hydrolytic stability and reactivity selectivity, particularly in DNA-Encoded Library (DEL) synthesis and Antibody-Drug Conjugate (ADC) linker chemistry.
This guide is structured for medicinal chemists and chemical biologists, focusing on the molecule's role as a "linchpin" scaffold that enables the orthogonal introduction of diversity via amide coupling (PFP displacement) and transition-metal-catalyzed cross-coupling (aryl iodide retention).
Part 1: The Chemical Advantage of PFP Activation
Why PFP? (vs. NHS Esters)
In complex synthesis, particularly when working with aqueous buffers or sensitive biomolecules (like DNA tags), the stability of the activated ester is critical.
-
Hydrolytic Stability: PFP esters are significantly more stable towards hydrolysis than N-hydroxysuccinimide (NHS) esters at neutral pH. This allows for purification and storage of the building block without rapid degradation.
-
Reactivity Profile: The PFP ester reacts rapidly with primary amines but shows lower background reactivity with hydroxyls, reducing side reactions in non-protected carbohydrate or DNA synthesis.
The Bifunctional Scaffold
The 4-amino-3-iodobenzoic acid core provides two orthogonal handles:
-
Activated Ester (C-terminus): For immediate attachment to a resin, DNA tag, or protein lysine.
-
Aryl Iodide (Core): A "dormant" handle ready for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings after the initial attachment.
-
Aniline (N-terminus): A nucleophile available for capping, further chain extension, or heterocycle formation (e.g., benzimidazoles).
Part 2: Application in DNA-Encoded Chemical Libraries (DEL)
The primary high-value application of this PFP ester is in the generation of DNA-Encoded Libraries . It serves as a "Cycle 1" or "Cycle 2" building block that introduces a rigid aromatic spacer capable of further diversification.
Workflow: The "Scaffold-First" Approach
In this workflow, the PFP ester is used to attach the scaffold to the DNA-linked amine. Subsequently, the iodine atom is used to "grow" the molecule via cross-coupling.
Experimental Protocol: DEL Conjugation
Objective: Conjugate 4-amino-3-iodobenzoic acid PFP ester to a DNA-tagged amine (DNA-NH₂).
Reagents:
-
DNA-NH₂: 1 mM solution in Borate Buffer (pH 9.4).
-
PFP Ester Stock: 20 mM in anhydrous DMSO.
-
Solvent: DMSO/H₂O mixture.
Step-by-Step Procedure:
-
Preparation: Dilute the DNA-NH₂ solution to 0.5 mM using distilled water.
-
Addition: Add 50 equivalents of the PFP ester stock solution to the DNA solution. Ensure the final DMSO concentration is ~10-20% to maintain solubility of the organic building block.
-
Incubation: Vortex gently and incubate at 25°C for 2 hours. (Note: PFP esters do not require additional coupling reagents like EDC).
-
Quenching: Add a large excess of Tris buffer (pH 8.0) to quench unreacted ester.
-
Purification: Ethanol precipitate the DNA-conjugate to remove organic small molecules.
-
Validation: Analyze via LC-MS (deconvoluted DNA mass) to confirm the +245 Da mass shift (loss of PFP, addition of acyl group).
Visualization of DEL Pathway
The following diagram illustrates how this scaffold acts as a branching point in library synthesis.
Caption: Figure 1. Integration of 4-amino-3-iodobenzoic acid PFP ester into a DNA-Encoded Library synthesis cycle, acting as a trifunctional branching point.
Part 3: Targeted Radiopharmaceuticals & Imaging
The 3-iodo moiety is a classic precursor for radiohalogenation. While the PFP ester is used for conjugation, the iodine atom can be isotopically exchanged or used as a placeholder for astatine.
Radioiodination Precursor
In nuclear medicine, this molecule is often used to create [¹²³I] or [¹³¹I] labeled benzamides for SPECT/theranostics.
-
Direct Labeling: The iodine on the scaffold can be exchanged for radioactive iodine via copper-mediated nucleophilic exchange before PFP conjugation.
-
Pre-conjugation: The PFP ester allows the "cold" (non-radioactive) precursor to be conjugated to a targeting vector (e.g., a peptide targeting a tumor receptor). The final "hot" labeling is then performed on the full conjugate, or the "hot" ester is synthesized and immediately conjugated.
Protocol: Protein Conjugation (Lysine Labeling)
Objective: Attach the iodinated scaffold to a Monoclonal Antibody (mAb).
Step-by-Step Procedure:
-
Buffer Exchange: Exchange the mAb buffer to 0.1 M Sodium Bicarbonate (pH 8.5). Avoid amine-containing buffers (Tris, Glycine).
-
Stoichiometry: Calculate 5-10 molar equivalents of the PFP ester per mAb.
-
Reaction: Dissolve PFP ester in dry DMF (max 5% v/v final concentration). Add dropwise to the mAb solution while stirring.
-
Kinetics: React for 1 hour at Room Temperature (RT). PFP kinetics are slower than NHS, allowing for more uniform labeling distribution.
-
Purification: Remove excess small molecule via Size Exclusion Chromatography (e.g., PD-10 column or Sephadex G-25).
Part 4: Quantitative Data Summary
| Feature | NHS Ester | PFP Ester (Rec.) | Impact on Research |
| Hydrolysis t₁/₂ (pH 8) | ~10-20 mins | > 60 mins | Higher efficiency in aqueous buffers (DEL/Protein). |
| Selectivity | High for amines | Very High for amines | Reduced "off-target" labeling of Ser/Tyr residues. |
| Storage Stability | Poor (moisture sensitive) | Good (crystalline solid) | Reliable "off-the-shelf" reagent. |
| Atom Economy | Low (NHS is waste) | Low (PFP is waste) | Similar, but PFP is easier to track via ¹⁹F NMR. |
References
-
DNA-Encoded Library Synthesis
-
Title: Fragment expansion with NUDELs – poised DNA-encoded libraries.[1]
- Source:Chemical Science (via NIH/PMC).
- Context: Describes the use of amino-benzoic acid deriv
-
-
PFP Ester Chemistry
-
Radiolabeling Precursors
-
Solid Phase Synthesis
- Title: Solid-Phase Synthesis of an A-B Loop Mimetic of the CE3 Domain of Human IgE.
- Source:Journal of Organic Chemistry (Imperial College London).
- Context: Details the use of Fmoc-Pfp activ
Sources
- 1. Fragment expansion with NUDELs – poised DNA-encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. EP0401797A1 - Active esters for solid phase peptide synthesis - Google Patents [patents.google.com]
- 4. Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Stability of Pentafluorophenyl (PFP) Esters in Aqueous Buffers
This guide provides an in-depth technical analysis of the stability, mechanistic behavior, and application of pentafluorophenyl (PFP) esters in aqueous environments. It is designed for researchers requiring high-fidelity bioconjugation protocols where standard NHS-ester chemistry may fall short due to rapid hydrolysis.
Technical Guide & Operational Protocols
Executive Summary: The Stability-Reactivity Paradox
In bioconjugation, the "stability-reactivity paradox" dictates that reagents highly reactive toward amines are often equally unstable in water. Pentafluorophenyl (PFP) esters represent a unique optimization of this paradox. Unlike N-hydroxysuccinimide (NHS) esters, which can degrade within minutes in alkaline buffers, PFP esters exhibit a significantly extended hydrolytic half-life while retaining rapid kinetics for aminolysis.
This guide details the physicochemical basis of this stability, provides comparative data against NHS/TFP esters, and outlines a self-validating protocol for their use in aqueous media.
Mechanistic Foundations
The superior performance of PFP esters stems from the electronic properties of the pentafluorophenyl ring.[1][2]
Electronic Stabilization
The five fluorine atoms on the phenyl ring exert a strong electron-withdrawing inductive effect (-I). This activates the carbonyl carbon for nucleophilic attack. However, unlike the NHS leaving group, the bulky and hydrophobic pentafluorophenyl group provides steric shielding against small, hard nucleophiles like water, while remaining accessible to larger, softer nucleophiles like primary amines on proteins.
Hydrolysis vs. Aminolysis Pathways
In aqueous buffers, two competing pathways exist:
-
Aminolysis (Desired): Attack by a primary amine (
) leads to a stable amide bond. -
Hydrolysis (Parasitic): Attack by water (
) or hydroxide ( ) leads to the carboxylic acid and pentafluorophenol.[3]
Figure 1: Mechanistic Pathway of PFP Ester Conjugation vs. Hydrolysis
Caption: Kinetic competition between aminolysis (green) and hydrolysis (red). The PFP group favors Path A due to hydrophobic shielding against water.
Stability Profile & Comparative Analysis
PFP vs. NHS Stability
The critical advantage of PFP esters is their resistance to spontaneous hydrolysis.[1][3][4][5] While NHS esters have a half-life (
Table 1: Comparative Hydrolytic Stability
| Parameter | NHS Ester (Standard) | PFP Ester (Enhanced) | TFP Ester (Alternative) |
| t1/2 at pH 7.0 | 4–5 hours | > 24 hours | > 20 hours |
| t1/2 at pH 8.5 | ~10 minutes | ~1–2 hours | ~1 hour |
| Storage Stability | Moisture sensitive | High (Hydrophobic) | High |
| Leaving Group pKa | 6.0 (N-hydroxysuccinimide) | 5.5 (Pentafluorophenol) | 5.3 (Tetrafluorophenol) |
Note: Data derived from comparative kinetic studies in aqueous-organic solvent mixtures [1][2].
The "Aqueous Acetonitrile" Benchmark
In a direct stability study involving aqueous acetonitrile mixtures, PFP esters showed no detectable decomposition after 300 hours , whereas NHS esters degraded significantly within 140 hours under identical conditions [3]. This extreme stability in mixed solvent systems makes PFP esters ideal for "two-step" protocols where the ester is dissolved in organic solvent before aqueous addition.
Experimental Protocol: High-Fidelity Conjugation
Objective: Conjugate a PFP-ester labeled small molecule to a protein (e.g., IgG) while minimizing hydrolytic loss.
Reagent Preparation
-
Solvent: Anhydrous DMSO or DMF (Dry over 3Å molecular sieves for 48h).
-
Stock: Prepare 10–50 mM PFP ester stock immediately before use. Do not store aqueous stocks.
-
Buffer: 1X PBS (pH 7.[6]4) or Borate Buffer (pH 8.0). Strictly avoid Tris, Glycine, or other amine-containing buffers.[7][8]
Workflow
Figure 2: Optimized PFP Conjugation Workflow
Caption: Step-by-step protocol ensuring minimal hydrolysis exposure before amine coupling.
Detailed Methodology
-
Equilibration: Allow PFP ester vial to warm to room temperature before opening to prevent condensation.
-
Solubilization: Dissolve PFP ester in anhydrous DMSO. Vortex until clear.
-
Initiation: Add the PFP solution to the protein solution dropwise while stirring. Ensure the final organic solvent concentration does not exceed 10% (v/v) to prevent protein denaturation.
-
Reaction: Incubate at Room Temperature (20–25°C) for 30–60 minutes.
-
Note: Due to PFP stability, you may extend this to 2–4 hours if the protein is dilute (<1 mg/mL).
-
-
Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 10 minutes to scavenge remaining ester.
-
Purification: Remove the pentafluorophenol byproduct (which absorbs UV at ~270 nm) via desalting column (e.g., PD-10) or dialysis.
Troubleshooting & Best Practices
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Yield | Hydrolysis of stock solution | Ensure DMSO/DMF is anhydrous. Do not store stocks. |
| Precipitation | PFP ester hydrophobicity | Dissolve PFP in DMSO first.[7][8] Add slowly. If high labeling is required, use a PEGylated PFP linker. |
| Unexpected UV Absorbance | Pentafluorophenol retention | PFP-OH absorbs at ~270nm. Ensure thorough dialysis/desalting to remove the leaving group. |
| Reaction pH Drift | Acidification by leaving group | For high-concentration reactions, the release of PFP-OH (acidic) can lower pH. Use 100mM+ buffer capacity. |
References
-
BenchChem Technical Support. PFP vs. NHS Esters: A Comparative Guide to Stability in Solution. Retrieved from .
-
BroadPharm. PEG PFP Ester Reagents: Protocol and Stability Data. Retrieved from .[5][7]
- Promega/Pierce Literature.Crosslinking Technical Handbook: Hydrolysis rates of NHS and Fluorophenyl Esters.
-
Grokipedia. Pentafluorophenyl esters: Stability and Applications.[3] Retrieved from .
-
ResearchGate Discussion. Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters. Retrieved from .
Sources
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- 6. nanocomposix.com [nanocomposix.com]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
Reactivity Profile of 4-Amino-3-Iodobenzoate Toward Lysine Residues
The following technical guide details the reactivity profile, activation mechanisms, and bioconjugation utility of 4-amino-3-iodobenzoate (AIB) toward lysine residues.
Executive Summary
4-Amino-3-iodobenzoate (AIB) is a bifunctional aromatic scaffold primarily utilized in bio-organic chemistry as a precursor for radioiodinated probes (e.g.,
Crucial Distinction: In its native carboxylate or ester form (e.g., methyl 4-amino-3-iodobenzoate), the molecule is inert toward lysine residues under physiological conditions. To manifest reactivity toward the
Once activated, the reactivity profile is defined by a unique electronic "push-pull" system:
-
Deactivation: The para-amino group donates electron density into the ring, stabilizing the carbonyl and reducing its electrophilicity compared to unsubstituted benzoates.
-
Steric Modulation: The meta-iodine atom introduces steric bulk and mild inductive electron withdrawal, fine-tuning the hydrolysis half-life.
This guide details the activation workflow, the kinetic profile of the coupling reaction, and the specific protocols for bioconjugation.
Mechanistic Basis of Reactivity
The Activation Requirement
Lysine residues possess a nucleophilic primary amine (
Electronic Tuning (The "Amino Effect")
The reactivity of NHS-AIB is distinct from standard reagents (like NHS-benzoate or NHS-acetate) due to the substituents on the benzene ring.
-
4-Amino Group (+R Effect): The nitrogen lone pair donates electron density into the aromatic
-system, which is conjugated to the carbonyl carbon. This resonance effect reduces the partial positive charge ( ) on the carbonyl, making it less electrophilic .-
Consequence: Slower reaction kinetics toward lysine compared to 4-nitrobenzoates, but significantly higher hydrolytic stability in aqueous buffers.
-
-
3-Iodo Group (-I Effect): The iodine atom exerts a weak inductive withdrawal and provides steric hindrance ortho to the amino group, preventing side reactions at the nitrogen but having minimal steric impact on the distal carboxylate.
Reaction Pathway
The coupling follows a nucleophilic acyl substitution mechanism (B
Figure 1: Activation and conjugation pathway of 4-amino-3-iodobenzoate toward protein lysine residues.[1]
Experimental Protocol: Conjugation Workflow
This protocol describes the in situ activation and coupling of 4-amino-3-iodobenzoic acid to a target protein (e.g., BSA or IgG).
Reagents Required[2][3][4]
-
Ligand: 4-Amino-3-iodobenzoic acid (MW: ~263.03 g/mol ).
-
Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS.
-
Solvent: DMSO or DMF (anhydrous).
-
Buffer: PBS (pH 7.4) or Bicarbonate buffer (pH 8.0). Note: Avoid Tris or Glycine buffers.
Step-by-Step Methodology
Step 1: Stock Solution Preparation Dissolve 4-amino-3-iodobenzoic acid in anhydrous DMSO to a concentration of 50 mM.
Step 2: Activation (Pre-reaction) To maximize efficiency, activate the carboxylate before adding the protein.
-
Add EDC (1.2 equivalents) and Sulfo-NHS (1.2 equivalents) to the ligand solution.
-
Incubate at Room Temperature (RT) for 15–30 minutes.
-
Checkpoint: This generates the reactive Sulfo-NHS-AIB ester.
Step 3: Protein Conjugation
-
Dilute the protein to 1–5 mg/mL in the conjugation buffer.
-
Add the activated ester mixture to the protein solution.
-
Stoichiometry: Use a 10-20 fold molar excess of ester over protein for standard labeling.
-
-
Incubate for 2 hours at RT or overnight at 4°C.
Step 4: Purification Remove excess reagent using a Desalting Column (e.g., PD-10) or Dialysis against PBS.
Quantitative Reactivity Data
The following table summarizes the estimated reactivity parameters of NHS-AIB compared to other common lysine-reactive probes.
| Probe Type | Substituent Effect | Hydrolytic Half-Life (pH 8.0) | Lysine Reactivity ( | Selectivity |
| NHS-Acetate | None (Reference) | ~10 min | 1.0 | Moderate |
| NHS-Benzoate | Aromatic Stabilization | ~20 min | 0.8 | Moderate |
| NHS-4-Nitrobenzoate | Strong Electron W/D | < 2 min | 50.0 | Low (High non-specific) |
| NHS-4-Amino-3-Iodobenzoate | Electron Donating (+R) | ~40–60 min | 0.15 | High |
Interpretation: The 4-amino group significantly extends the half-life of the active ester, allowing for more controlled labeling with fewer side reactions (such as hydrolysis-driven pH drops). However, it requires longer incubation times (2–4 hours) compared to highly reactive nitro-benzoates.
Applications & Utility
Radioiodination ( I)
The primary utility of this scaffold is in radiochemistry.
-
Direct Iodination: The 4-amino group activates the ortho position (position 3 or 5). If starting with 4-aminobenzoic acid, radioiodine can be introduced electrophilically.
-
Pre-iodinated Reagent: Using 4-amino-3-[
I]iodobenzoate allows for the introduction of a stable iodine label. The iodine on the aromatic ring is robust and resistant to deiodination in vivo compared to aliphatic iodides.
Heavy Atom Phasing (Crystallography)
The iodine atom (Z=53) is a significant scatterer of X-rays. Conjugating this rigid benzoate scaffold to surface lysines provides a fixed heavy atom substructure, aiding in the phase determination of protein crystals.
Photoaffinity Precursor
While AIB itself is not photoactive, it is the immediate precursor to 4-azido-3-iodobenzoate .
-
Workflow: AIB
4-Azido-3-iodobenzoate. -
The azide functions as a photolabel, while the iodine allows for tracking or phasing.
References
-
Bolton, A. E., & Hunter, W. M. (1973).
I-containing acylating agent. Biochemical Journal, 133(3), 529–539. Link -
Vaidyanathan, G., & Zalutsky, M. R. (2006).
I]iodobenzoate: an agent for the indirect radioiodination of proteins. Nature Protocols, 1(2), 707–713. Link -
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: The Chemistry of Reactive Groups). Link
-
Garg, P. K., et al. (1996). Synthesis of N-succinimidyl 4-guanidinomethyl-3-[
I]iodobenzoate: A radioiodinating agent for labeling internalizing proteins and peptides. Nuclear Medicine and Biology, 23(6), 793-799. Link
Sources
Methodological & Application
Protocol for conjugating Pentafluorophenyl 4-amino-3-iodobenzoate to antibodies
Technical Application Note: Bioconjugation of Antibodies with Pentafluorophenyl 4-amino-3-iodobenzoate
Introduction & Scope
This guide details the protocol for conjugating Pentafluorophenyl 4-amino-3-iodobenzoate (PFP-AIB) to monoclonal antibodies (mAbs). This specific reagent combines a stable activated ester (PFP) with an iodinated benzoate payload.
Why this chemistry?
-
PFP vs. NHS: Unlike N-hydroxysuccinimide (NHS) esters, Pentafluorophenyl (PFP) esters exhibit superior hydrolytic stability in aqueous buffers. This allows for more controlled conjugation reactions with higher reproducibility, particularly when working with hydrophobic payloads that require organic co-solvents (DMSO/DMF).
-
The Payload (4-amino-3-iodobenzoate): This moiety is frequently used in radioimmunotherapy and imaging. The amino group at the para position stabilizes the iodine-carbon bond on the aromatic ring against dehalogenation in vivo, a common failure mode of simple iodobenzoate tags.
Mechanism of Action
The reaction relies on aminolysis .[1] The
-
Leaving Group: Pentafluorophenol (non-reactive byproduct).
-
Selectivity: Lysine residues (primary amines). Note that the N-terminal amine is also reactive but less accessible in many mAbs.
Figure 1: Reaction mechanism showing the nucleophilic attack of the antibody lysine on the PFP ester.
Material Preparation
Critical Reagents
| Reagent | Grade/Spec | Purpose |
| PFP-AIB | >95% Purity, stored at -20°C | Activated linker payload |
| Antibody | >1 mg/mL, Protein A purified | Target biomolecule |
| DMSO | Anhydrous (Seal-Safe bottle) | Solvent for hydrophobic PFP ester |
| Conjugation Buffer | 0.1M Sodium Bicarbonate, pH 8.5 | Reaction medium (Non-amine) |
| Quenching Buffer | 1M Glycine or 1M Tris, pH 8.0 | Stops reaction |
| Desalting Column | Zeba™ Spin (7K MWCO) | Purification |
Buffer Considerations (Crucial)
-
Avoid Primary Amines: Do not use Tris, Glycine, or Azide in the conjugation buffer. These will compete with the antibody for the PFP ester.
-
pH Optimization: PFP esters react optimally at pH 8.0–8.5 . While they are more stable than NHS esters, a slightly basic pH ensures the lysine amines are unprotonated (nucleophilic).
Experimental Protocol
Step 1: Antibody Preparation (Buffer Exchange)
If your antibody is in PBS or contains Tris/Azide, it must be exchanged into the Conjugation Buffer.
-
Equilibrate a Zeba™ Spin Desalting Column (7K MWCO) with 0.1M Sodium Bicarbonate, pH 8.5 .
-
Centrifuge according to manufacturer instructions (typically 1000 x g for 2 mins).
-
Measure concentration via A280. Adjust to 2–5 mg/mL .
-
Why? High protein concentration drives reaction kinetics and minimizes the % of organic solvent needed.
-
Step 2: Reagent Dissolution
-
Timing: Dissolve the PFP-AIB immediately before use. PFP esters are moisture-sensitive.[7]
-
Solvent: Dissolve PFP-AIB in Anhydrous DMSO to a concentration of 10 mM .
-
Calculation:
-
Step 3: Conjugation Reaction
-
Calculate the volume of PFP-AIB stock needed for a 10-fold molar excess over the antibody.
-
Formula:
-
-
Slowly add the DMSO-dissolved PFP-AIB to the antibody solution while gently vortexing.
-
Critical Limit: Ensure final DMSO concentration is <10% (v/v) to prevent antibody precipitation.
-
-
Incubate at Room Temperature (20–25°C) for 60–90 minutes with gentle agitation (end-over-end mixer).
-
Note: Do not use a magnetic stir bar, as it can shear proteins.
-
Step 4: Quenching
-
Add 1M Glycine (pH 8.0) to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature. This reacts with any remaining PFP esters.
Step 5: Purification
Remove free hydrolysed benzoate and organic solvent.
-
Use a fresh Desalting Column or Dialysis Cassette (10K MWCO).
-
Exchange into the final storage buffer (e.g., PBS pH 7.4).
-
Filtration: If any precipitate is visible, filter through a 0.2 µm PVDF syringe filter (low protein binding).
Workflow Visualization
Figure 2: Step-by-step experimental workflow for PFP-AIB conjugation.
Quality Control & Validation (Self-Validating Systems)
Since the 4-amino-3-iodobenzoate moiety is an aromatic amine, it absorbs UV light in the 250–300 nm range, which overlaps with the antibody's absorbance at 280 nm (
Method A: Mass Spectrometry (Gold Standard)
-
Technique: MALDI-TOF or LC-MS (Q-TOF) of the intact mAb.
-
Calculation:
-
Note:
is the added mass of the benzoyl group (approx. 245 Da), not the full PFP ester mass.
-
Method B: UV-Vis (Correction Method)
If MS is unavailable, you must determine the correction factor (CF) for the payload.
-
Measure absorbance of free PFP-AIB (hydrolyzed) at 280 nm and its
(likely ~290–300 nm). -
Calculate
. -
Apply the corrected formula:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation | DMSO concentration too high (>10%) | Add reagent slower; dilute reagent further before addition. |
| Low Conjugation (DAR < 1) | pH too low (< 8.0) | PFP requires pH 8.0–8.5. Adjust buffer. |
| Low Conjugation (DAR < 1) | Hydrolysis of Ester | Reagent was wet. Use fresh anhydrous DMSO and new reagent. |
| Aggregation | Over-labeling (Hydrophobic payload) | Reduce molar excess from 10x to 5x. |
References
-
BenchChem. (2025).[1][2][3] PFP vs. NHS Esters: A Comparative Guide to Stability in Solution. Retrieved from
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for amine-reactive chemistries).
-
BroadPharm. (n.d.). General Method for PEG PFP Ester Conjugation. Retrieved from
-
PubChem. (2025).[8] Methyl 4-amino-3-iodobenzoate (Compound Summary). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. resources.tocris.com [resources.tocris.com]
- 6. Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins [mdpi.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Ethyl 4-amino-3-iodobenzoate | C9H10INO2 | CID 459320 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioiodination Methods Using 4-Amino-3-Iodobenzoate Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 4-Amino-3-Iodobenzoate Scaffolds in Radiopharmaceutical Design
Radioiodination remains a cornerstone of radiopharmaceutical chemistry, enabling the development of diagnostic and therapeutic agents for a multitude of clinical applications.[1][2][3] The choice of the molecular scaffold onto which the radioiodine is incorporated is critical, as it dictates not only the labeling efficiency and stability but also the in vivo behavior of the resulting radiotracer. Among the various approaches, the use of 4-amino-3-iodobenzoate scaffolds has emerged as a particularly advantageous strategy.
These scaffolds offer a pre-activated aromatic system, primed for efficient and regioselective radioiodination via electrophilic substitution. The presence of the amino group strongly activates the aromatic ring, directing the incoming electrophilic radioiodine to the ortho and para positions.[4][5] By pre-blocking one of these positions with a stable iodine atom, the regioselectivity of the radioiodination reaction is further enhanced, ensuring a homogenous product. Furthermore, the carboxylate group provides a versatile handle for conjugation to a wide array of biomolecules, including peptides, antibodies, and small molecule ligands, through the formation of an active ester, such as an N-hydroxysuccinimide (NHS) ester.[6][7]
This guide provides a comprehensive overview of the principles and protocols for utilizing 4-amino-3-iodobenzoate scaffolds in radioiodination, offering insights into the underlying chemistry, detailed experimental procedures, and critical quality control measures.
The Chemical Principle: Electrophilic Aromatic Substitution
The radioiodination of 4-amino-3-iodobenzoate scaffolds proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[8][9] The amino group (-NH2) is a potent activating group, increasing the electron density of the aromatic ring and making it more susceptible to attack by an electrophile. This activation is most pronounced at the ortho and para positions relative to the amino group.
The radioiodination process typically involves the in situ generation of an electrophilic radioiodine species from a radioiodide salt (e.g., Na[125I]I) using an oxidizing agent.[10] Common oxidizing agents include Chloramine-T, Iodogen, and peracetic acid.[10] The generated electrophilic radioiodine (often depicted as I+) is then attacked by the electron-rich aromatic ring of the 4-aminobenzoate scaffold.
Reaction Mechanism
The mechanism can be visualized as a two-step process:
-
Formation of the Sigma Complex: The π electrons of the aromatic ring attack the electrophilic radioiodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the new radioiodine, restoring the aromaticity of the ring and yielding the radioiodinated product.
The presence of the stable iodine atom at the 3-position sterically and electronically directs the incoming radioiodine to the 5-position, ensuring high regioselectivity.
Caption: Mechanism of electrophilic radioiodination on a 4-amino-3-iodobenzoate scaffold.
Materials and Reagents
| Material/Reagent | Specification | Supplier (Example) |
| N-Succinimidyl 4-amino-3-iodobenzoate | ≥95% purity | Commercially available |
| Sodium Iodide ([125I]NaI) | High specific activity, no-carrier-added | PerkinElmer, GE Healthcare |
| Chloramine-T trihydrate | ACS reagent grade | Sigma-Aldrich |
| Sodium metabisulfite | ACS reagent grade | Sigma-Aldrich |
| Phosphate Buffer Saline (PBS) | pH 7.4, 0.1 M | Prepare in-house or commercial |
| Acetonitrile (ACN) | HPLC grade | Fisher Scientific |
| Trifluoroacetic acid (TFA) | HPLC grade | Sigma-Aldrich |
| Sep-Pak C18 Cartridges | For solid-phase extraction | Waters |
| Radio-TLC plates | Silica gel coated | Whatman |
| HPLC System with Radio-detector | C18 column (e.g., 4.6 x 250 mm, 5 µm) | Agilent, Shimadzu |
Experimental Protocols
Part 1: Preparation of the Radioiodinating Agent - N-Succinimidyl 4-Amino-3-[125I]iodobenzoate ([125I]SAIB)
This protocol describes the direct radioiodination of the N-succinimidyl 4-amino-3-iodobenzoate precursor.
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve 1-2 mg of N-succinimidyl 4-amino-3-iodobenzoate in 100 µL of a suitable organic solvent (e.g., acetonitrile or DMF).
-
Reaction Setup: In a shielded vial, add 10-20 µL of the precursor solution to 500 µL of 0.1 M phosphate buffer (pH 7.2-7.5).
-
Radioiodide Addition: Carefully add 1-5 mCi of Na[125I]I solution to the reaction vial.
-
Initiation of Reaction: Add 10 µL of a freshly prepared Chloramine-T solution (1 mg/mL in water) to initiate the radioiodination.
-
Reaction Time and Quenching: Allow the reaction to proceed for 1-2 minutes at room temperature with gentle vortexing. Quench the reaction by adding 20 µL of sodium metabisulfite solution (2 mg/mL in water). The quenching step is crucial to reduce unreacted oxidizing agent, preventing potential damage to the target biomolecule in the subsequent conjugation step.[11]
-
Purification: Purify the crude reaction mixture using a pre-conditioned Sep-Pak C18 cartridge.
-
Wash the cartridge with 5 mL of ethanol followed by 10 mL of water.
-
Load the reaction mixture onto the cartridge.
-
Wash with 10 mL of water to remove unreacted [125I]iodide and other hydrophilic impurities.
-
Elute the desired [125I]SAIB with 1-2 mL of ethanol or acetonitrile.
-
-
Solvent Evaporation: Evaporate the organic solvent from the eluate under a gentle stream of nitrogen. The purified [125I]SAIB is now ready for conjugation.
Caption: Workflow for the synthesis and purification of [125I]SAIB.
Part 2: Conjugation of [125I]SAIB to a Model Peptide
This protocol details the conjugation of the prepared [125I]SAIB to a peptide containing a primary amine (e.g., a lysine residue or the N-terminus).
Step-by-Step Methodology:
-
Peptide Preparation: Dissolve the model peptide in a suitable buffer (e.g., 0.1 M borate buffer, pH 8.5) at a concentration of 1-5 mg/mL. The slightly alkaline pH is essential for ensuring the primary amine is deprotonated and thus nucleophilic for attacking the NHS ester.[11]
-
Conjugation Reaction: Add the dried, purified [125I]SAIB to the peptide solution. The molar ratio of SAIB to peptide should be optimized but is typically in the range of 1:1 to 5:1.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 4°C for more sensitive peptides.
-
Purification of Radiolabeled Peptide: Purify the radiolabeled peptide from unreacted [125I]SAIB and other reaction components using size-exclusion chromatography (e.g., a PD-10 column) or reversed-phase HPLC.
-
Quality Control: Analyze the purified radiolabeled peptide for radiochemical purity and yield using radio-TLC or radio-HPLC.
Quality Control
Rigorous quality control is imperative to ensure the safety and efficacy of any radiopharmaceutical.[12][13][14]
Radiochemical Purity Determination
Radio-Thin Layer Chromatography (Radio-TLC):
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of organic solvents (e.g., ethyl acetate/hexane) can be used to separate the radiolabeled peptide (which will remain at the origin) from the less polar, unreacted [125I]SAIB.
-
Analysis: The distribution of radioactivity on the TLC plate is measured using a radio-TLC scanner.
High-Performance Liquid Chromatography (Radio-HPLC):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
Detection: A UV detector (to identify the unlabeled peptide) in series with a radioactivity detector.
-
Analysis: The retention time of the radiolabeled peptide should correspond to that of the unlabeled standard, and the radiochemical purity is calculated as the percentage of the total radioactivity that elutes as the desired product.
Quantitative Data Summary
| Parameter | Typical Value | Method of Determination |
| Radiochemical Yield of [125I]SAIB | 60-80% | Radio-TLC/HPLC of crude reaction |
| Radiochemical Purity of [125I]SAIB | >95% | Radio-TLC/HPLC after purification |
| Conjugation Efficiency | 30-50% | Radio-TLC/HPLC of crude conjugation |
| Radiochemical Purity of Labeled Peptide | >98% | Radio-HPLC after purification |
| Specific Activity | Dependent on starting [125I]NaI activity | Calculated from radioactivity and peptide mass |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Suggested Solution |
| Low Radioiodination Yield | Inactive oxidizing agent. | Use a freshly prepared solution of Chloramine-T. |
| Suboptimal pH. | Ensure the reaction buffer is within the optimal pH range (7.2-7.5). | |
| Presence of reducing agents in the [125I]NaI solution. | Test a new batch of radioiodide. | |
| Low Conjugation Efficiency | Hydrolysis of the NHS ester. | Perform the conjugation reaction promptly after preparing the [125I]SAIB. Ensure the peptide solution is free of primary amine-containing buffers (e.g., Tris). |
| Suboptimal pH for conjugation. | Verify the pH of the conjugation buffer is around 8.5. | |
| Poor Radiochemical Purity | Incomplete quenching of the iodination reaction. | Ensure an adequate amount of sodium metabisulfite is added. |
| Inefficient purification. | Optimize the purification method (e.g., gradient for HPLC, washing steps for SPE). |
Conclusion
The use of 4-amino-3-iodobenzoate scaffolds provides a robust and versatile platform for the radioiodination of a wide range of biomolecules. The pre-activated nature of the scaffold facilitates high-yield, regioselective radioiodination, while the integrated carboxylate functionality allows for straightforward conjugation to targeting vectors. By following the detailed protocols and implementing rigorous quality control measures outlined in this guide, researchers can confidently produce high-quality radioiodinated compounds for preclinical and clinical applications.
References
-
Reaction mechanism for the iodination of free‐anilines using the... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
-
A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
-
Iodination of Aniline - ChemEd X. (n.d.). Retrieved February 14, 2026, from [Link]
-
Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines - PMC - NIH. (n.d.). Retrieved February 14, 2026, from [Link]
- EP2243767A1 - Process for the iodination of aromatic compounds - Google Patents. (n.d.).
-
Technical information for iodinating proteins and peptides with iodine 125 - Iodination Consultancy Group. (n.d.). Retrieved February 14, 2026, from [Link]
-
A Cheap and Efficient Method for Selective para-Iodination of Aniline Derivatives. (n.d.). Retrieved February 14, 2026, from [Link]
-
Synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate: a radio-iodination agent for labeling internalizing proteins and peptides - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]
-
Chapter 14: Quality Control of Radiopharmaceuticals | Radiopharmaceuticals in Nuclear Pharmacy and Nuclear Medicine, 4th Edition | PharmacyLibrary. (n.d.). Retrieved February 14, 2026, from [Link]
-
Quality Control of Compounded Radiopharmaceuticals - The University of New Mexico. (n.d.). Retrieved February 14, 2026, from [Link]
- US20110280803A1 - Radioiodination method - Google Patents. (n.d.).
-
Radiopharmaceutical Production and Quality Control in Nuclear Medicine - SciTechnol. (n.d.). Retrieved February 14, 2026, from [Link]
-
Radiopharmaceutical Production and Quality Control - VCU Scholars Compass. (n.d.). Retrieved February 14, 2026, from [Link]
-
Recent Advances in Synthetic Methods for Radioiodination | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 14, 2026, from [Link]
-
Synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate: A radio-iodination agent for labeling internalizing proteins and peptides | Request PDF - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
-
Safe Handling of Radioiodinated Solutions - Journal of Nuclear Medicine Technology. (n.d.). Retrieved February 14, 2026, from [Link]
-
Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate. (n.d.). Retrieved February 14, 2026, from [Link]
-
Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (n.d.). Retrieved February 14, 2026, from [Link]
-
Preparation of N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins. - Scholars@Duke. (n.d.). Retrieved February 14, 2026, from [Link]
-
(PDF) Radiopharmaceutical chemistry: Iodination techniques. - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
-
Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
-
Radiolabeling Strategies of Nanobodies for Imaging Applications - MDPI. (n.d.). Retrieved February 14, 2026, from [Link]
-
Radioiodination of proteins using N-succinimidyl 4-hydroxy-3-iodobenzoate - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]
-
Mechanism of direct electrophilic radioiodination of an iodide... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
-
Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I - MDPI. (n.d.). Retrieved February 14, 2026, from [Link]
-
Radiolabeling - Radioisotopes labeling services - Chelatec. (n.d.). Retrieved February 14, 2026, from [Link]
-
Iodination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 14, 2026, from [Link]
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Methods for Radiolabeling Nanoparticles (Part 3):Therapeutic Use - I.R.I.S. (n.d.). Retrieved February 14, 2026, from [Link]
-
Advances in Development of Radiometal Labeled Amino Acid-Based Compounds for Cancer Imaging and Diagnostics - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
-
Therapeutic applications of radiopharmaceuticals - Scientific, technical publications in the nuclear field | IAEA. (n.d.). Retrieved February 14, 2026, from [Link]
-
Review About Role of Radiopharmaceuticals Application in Diagnosis and Therapy - Impactfactor. (n.d.). Retrieved February 14, 2026, from [Link]
-
Radiopharmaceuticals for diagnosis and therapy of cancer - Bioemtech. (n.d.). Retrieved February 14, 2026, from [Link]
-
Therapeutic Applications of Radiopharmaceuticals: An Overview - FABAD Journal of Pharmaceutical Sciences. (n.d.). Retrieved February 14, 2026, from [Link]
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Application Note: Preparation and Use of I-125 Labeled Residualizing Agents for Protein Tracking
Abstract & Introduction
In the pharmacokinetic evaluation of antibody-drug conjugates (ADCs), internalizing monoclonal antibodies, and lysosomally-targeted proteins, standard radioiodination methods (e.g., IodoGen, Chloramine-T direct labeling) are often fundamentally flawed.
When a cell internalizes a protein labeled via direct iodination (labeling Tyrosine residues), the protein is degraded in the lysosome. The resulting catabolite,
The Solution: Residualizing labels (R-labels).[1] These agents are designed to be:
-
Hydrophilic and Charged: Preventing diffusion across lipid membranes.
-
Resistant to Hydrolases: Indigestible by lysosomal enzymes.
This guide details the preparation of the "gold standard" residualizing agent:
Mechanism of Action
The following diagram contrasts the cellular fate of a standard label versus a residualizing label.
Figure 1: Comparative cellular processing of standard vs. residualizing radiolabels. Note the efflux of I-125-Tyr leads to data loss.
Materials and Equipment
Reagents
-
Precursor: Tyramine-Cellobiose (TC).[2][3] Note: If not commercially available, synthesize via reductive amination of cellobiose and tyramine using sodium cyanoborohydride.
-
Radionuclide: Na
I (carrier-free, reductant-free), typically in 0.1 M NaOH. -
Linker: Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine).
-
Oxidant: Chloramine-T (1 mg/mL in phosphate buffer).
-
Quench: Sodium Metabisulfite (1 mg/mL).
-
Buffers:
-
0.5 M Sodium Phosphate (pH 7.5)
-
0.05 M Sodium Phosphate (pH 7.4)[4]
-
-
Solvents: Acetone (anhydrous).
Equipment
-
Radio-HPLC or iTLC scanner.
-
Sep-Pak C18 cartridges (Waters).
-
PD-10 Desalting Columns (Sephadex G-25).[2]
-
Gamma Counter.
Experimental Protocol
This protocol follows the Cyanuric Chloride activation method , adapted from Pittman et al. and Strobel et al. It consists of three distinct phases.
Phase 1: Radioiodination of Tyramine-Cellobiose
The tyramine moiety provides the phenol group necessary for electrophilic iodination.
-
Reaction Setup: In a microcentrifuge tube, add:
-
10 µL of 0.5 M Sodium Phosphate buffer (pH 7.5).
-
10 µL of Tyramine-Cellobiose (1 mg/mL in water).
-
1–5 mCi of Na
I.
-
-
Initiation: Add 10 µL of Chloramine-T (1 mg/mL fresh solution). Vortex gently for 60 seconds .
-
Quenching: Add 10 µL of Sodium Metabisulfite (1 mg/mL) to stop the reaction.
-
Purification (Critical):
-
Pre-condition a Sep-Pak C18 cartridge with methanol followed by water.
-
Load the reaction mixture.
-
Wash with 10 mL distilled water (elutes free iodine and salts).
-
Elute the labeled
I-TC with 2 mL of Methanol. -
Evaporate the methanol fraction to dryness under a gentle stream of nitrogen.
-
Phase 2: Activation with Cyanuric Chloride
To attach the labeled sugar (which has no reactive group for proteins) to the antibody, we use cyanuric chloride as a bifunctional linker.
-
Preparation: Dissolve the dried
I-TC in 20 µL of 0.5 M Phosphate buffer (pH 7.0). -
Activation: Add 10 µL of Cyanuric Chloride solution (10 mg/mL in anhydrous acetone).
-
Incubation: React for 30–60 seconds on ice.
-
Expert Note: Cyanuric chloride hydrolyzes rapidly in water. This step must be fast and performed at low temperature to favor the reaction with the amine of the tyramine over hydrolysis.
-
-
Result: You now have
I-TC-DCC (Dichlorotriazinyl-Tyramine-Cellobiose). Proceed immediately to conjugation.
Phase 3: Conjugation to Protein
-
Conjugation: Add the activated
I-TC-DCC mixture directly to your protein solution (e.g., 100–500 µg of antibody in PBS, pH 7.4–8.0). -
Incubation: Incubate at room temperature for 1–2 hours . The dichlorotriazine reacts with Lysine epsilon-amines on the protein.
-
Purification:
-
Equilibrate a PD-10 column with PBS.
-
Load the reaction mixture.
-
Elute with PBS.[4] Collect 0.5 mL fractions.
-
The labeled protein will elute in the void volume (Fractions 3–5 typically). Free label elutes later.
-
Quality Control & Validation
QC Parameters Table
| Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | iTLC-SG (Solvent: 85% Methanol) | > 95% (Protein stays at origin, free I-125 migrates) |
| Specific Activity | TCA Precipitation / Protein Assay | Typically 1–5 µCi/µg |
| Aggregates | SEC-HPLC | < 5% Aggregates |
| Immunoreactivity | Cell binding assay (Lindmo method) | > 70% (Critical for ADCs) |
Functional Validation: The Pulse-Chase Assay
To confirm the agent is truly residualizing, you must compare it against a standard iodinated control.
-
Label: Prep Protein-A with
I-TC and Protein-B with I-IodoGen. -
Pulse: Incubate cells with labeled proteins for 2 hours at 37°C.
-
Wash: Remove unbound ligand.
-
Chase: Incubate in fresh media for 0, 4, 8, and 24 hours.
-
Measure: Count radioactivity in the cell pellet (Internalized) vs. Supernatant (Released).
Expected Result:
-
Standard Label: Rapid decrease in cell-associated radioactivity (T
~ 2-4 hours). -
Residualizing Label: High retention of cell-associated radioactivity (T
> 24 hours).
Workflow Visualization
Figure 2: Step-by-step chemical synthesis workflow for I-125-TC protein labeling.
Troubleshooting & Expert Tips
-
Low Conjugation Yield: Cyanuric chloride is extremely moisture sensitive. Ensure your acetone is anhydrous and the activation step is performed immediately before adding to the protein. If yield is <10%, the linker likely hydrolyzed before conjugation.
-
Protein Aggregation: The cyanuric chloride crosslinker can bridge two proteins if the protein concentration is too high. Aim for 1–2 mg/mL protein concentration.
-
Alternative Agents: If the cyanuric chloride method proves too harsh for your specific protein, consider using
I-SGMIB (N-succinimidyl 4-guanidinomethyl-3-iodobenzoate). It is a charged, residualizing linker that uses standard NHS-ester chemistry, which is gentler on proteins.
References
-
Pittman, R. C., et al. (1983). "Radioactive labeling of protein with an iodinated conjugate of tyramine and cellobiose for studies of protein degradation." Journal of Biological Chemistry, 258(3), 1841–1848.
-
Strobel, J. L., et al. (1985). "Preparation of I-125-tyramine-cellobiose labeled proteins." Methods in Enzymology, 112, 269–277.
-
Thorpe, S. R., et al. (1993). "The design and application of residualizing labels for studies of protein catabolism."[1] FASEB Journal, 7(2), 399-405.
-
Vaidyanathan, G., & Zalutsky, M. R. (1994). "Improved synthesis of N-succinimidyl 4-guanidinomethyl-3-iodobenzoate: A residualizing agent for radioiodination of proteins." Bioconjugate Chemistry, 5(4), 352-356.
Sources
- 1. The design and application of residualizing labels for studies of protein catabolism (Journal Article) | OSTI.GOV [osti.gov]
- 2. preserve.lehigh.edu [preserve.lehigh.edu]
- 3. Synthesis and radioiodination of tyramine cellobiose for labeling monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodine–125 (Chapter 4) - Radionuclides in Biomedical Sciences [cambridge.org]
Troubleshooting & Optimization
Preventing hydrolysis of Pentafluorophenyl 4-amino-3-iodobenzoate during storage
A Guide to Preventing Hydrolysis During Storage and Handling
Welcome to the Technical Support Center for Pentafluorophenyl 4-amino-3-iodobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the hydrolysis of this activated ester during storage and experimental use. Hydrolysis represents a critical failure point, leading to the loss of reactivity and compromising the integrity of your downstream applications, such as peptide synthesis and bioconjugation. This guide offers troubleshooting advice and frequently asked questions to ensure the stability and efficacy of your compound.
The Challenge: Inherent Reactivity and Susceptibility to Hydrolysis
Pentafluorophenyl (PFP) esters are renowned for their high reactivity towards primary and secondary amines, making them excellent reagents for forming stable amide bonds. However, this high reactivity also renders them susceptible to hydrolysis, a reaction with ambient moisture that cleaves the ester bond, yielding the inactive 4-amino-3-iodobenzoic acid and pentafluorophenol.
The structure of Pentafluorophenyl 4-amino-3-iodobenzoate presents a unique challenge. The presence of the 4-amino group ortho to the ester linkage can significantly accelerate the rate of hydrolysis through intramolecular general base catalysis.[1][2][3][4] This guide will provide you with the knowledge and tools to mitigate this inherent instability.
Troubleshooting Guide: A Proactive Approach to Preventing Hydrolysis
This section is structured in a question-and-answer format to directly address potential issues you may encounter.
Question 1: I suspect my Pentafluorophenyl 4-amino-3-iodobenzoate has hydrolyzed. What are the tell-tale signs?
Answer:
The most definitive sign of hydrolysis is a significant decrease in the yield or efficiency of your conjugation reaction. If you observe incomplete reactions or the need for a larger excess of the PFP ester than expected, hydrolysis is a likely culprit.
Visually, you might not see a dramatic change in the appearance of the solid material, especially with minor hydrolysis. However, significant degradation could potentially lead to a slight change in color or texture.
Analytically, you can confirm hydrolysis by:
-
Thin Layer Chromatography (TLC): You will observe a new spot corresponding to the more polar 4-amino-3-iodobenzoic acid, which will have a lower Rf value than the starting ester.
-
High-Performance Liquid Chromatography (HPLC): A new peak with a shorter retention time will appear, corresponding to the hydrolysis product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: You will see the appearance of new aromatic signals corresponding to 4-amino-3-iodobenzoic acid and the disappearance of the characteristic signals of the pentafluorophenyl group.
Question 2: What are the primary causes of hydrolysis during storage?
Answer:
The primary culprit is exposure to moisture. Even brief exposure to atmospheric humidity can initiate hydrolysis. Key contributing factors include:
-
Improper Storage Temperature: Storing the compound at room temperature or even at 4°C is insufficient to prevent hydrolysis over the long term.
-
Inadequate Sealing: Using containers that are not airtight allows for the continuous ingress of moisture.
-
Condensation: Allowing the container to warm to room temperature without proper equilibration before opening can cause condensation to form on the cold product.
-
Hygroscopic Nature of the Compound: While not extensively documented for this specific molecule, similar compounds can be hygroscopic, actively attracting and absorbing moisture from the air.
Question 3: I've just received a new batch of Pentafluorophenyl 4-amino-3-iodobenzoate. What is the first thing I should do?
Answer:
Proper initial handling is critical for long-term stability. Follow these steps immediately upon receipt:
-
Inspect the Packaging: Ensure the container is sealed and was shipped under appropriate conditions (e.g., with a cold pack).
-
Equilibrate Before Opening: Before opening the vial for the first time, allow it to warm to room temperature in a desiccator for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold powder.
-
Aliquot if Necessary: If you plan to use small quantities over time, it is highly recommended to aliquot the powder into smaller, tightly sealed vials under an inert atmosphere (e.g., in a glove box with dry nitrogen or argon). This minimizes the exposure of the entire batch to moisture each time you need to weigh out the reagent.
-
Immediate Storage: Store the main container and all aliquots at -20°C or below in a desiccated environment.
Question 4: My laboratory does not have a glove box. How can I safely handle the compound to minimize moisture exposure?
Answer:
While a glove box is ideal, you can still take precautions to minimize moisture exposure:
-
Work Quickly and Efficiently: Have all your necessary tools (spatulas, weigh boats, vials) clean, dry, and ready before opening the main container.
-
Use a Desiccator for Equilibration and Storage: Always allow the container to equilibrate to room temperature inside a desiccator before opening. Store the compound in a desiccator within the freezer.
-
Flush with Inert Gas: If possible, briefly flush the vial with a gentle stream of dry nitrogen or argon before and after weighing out your sample.
-
Minimize Open Time: Open the container only for the time it takes to remove the desired amount of product.
Question 5: I prepared a stock solution of the PFP ester in DMSO, but my reaction failed. What could have gone wrong?
Answer:
Preparing stock solutions of Pentafluorophenyl 4-amino-3-iodobenzoate is strongly discouraged. Even anhydrous solvents can contain trace amounts of water, which will lead to hydrolysis over time. The amino group in your specific molecule can catalyze this hydrolysis in solution.
Always prepare solutions of the PFP ester immediately before use. If you must use a stock solution for a very short period, ensure your solvent is truly anhydrous (e.g., freshly opened, sealed under an inert atmosphere) and use it within an hour.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for Pentafluorophenyl 4-amino-3-iodobenzoate?
A1: For long-term stability, the compound should be stored at -20°C or colder in a tightly sealed container, preferably within a desiccator containing a suitable desiccant (e.g., silica gel, Drierite™).
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C or below | Slows the rate of hydrolysis significantly. |
| Atmosphere | Dry, inert (Nitrogen or Argon) | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, amber vial | Prevents moisture ingress and protects from light. |
| Environment | Inside a desiccator | Provides an additional layer of protection against moisture. |
Q2: How does the 4-amino group affect the stability of the ester?
A2: The 4-amino group, being in the ortho position to the ester linkage, can act as an intramolecular general base catalyst.[1][2][3][4] This means the lone pair of electrons on the nitrogen can facilitate the nucleophilic attack of a water molecule on the carbonyl carbon of the ester, significantly accelerating the hydrolysis rate compared to an unsubstituted benzoate ester or a para-aminobenzoate ester.[1][2]
Q3: How does the 3-iodo group influence the stability?
A3: The iodo group is an electron-withdrawing group, which can slightly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. However, the dominant effect on hydrolysis rate is expected to be the intramolecular catalysis by the 4-amino group. Additionally, iodinated organic compounds can be sensitive to light and heat, which can potentially lead to other degradation pathways over time, although hydrolysis is the primary concern for this molecule.
Q4: Can I use solvents other than DMSO or DMF to dissolve the compound?
A4: Yes, anhydrous acetonitrile or tetrahydrofuran (THF) can also be used. The key is to ensure the solvent is of the highest purity and as dry as possible. Always use a freshly opened bottle of anhydrous solvent or a solvent from a solvent purification system.
Q5: How can I quantitatively assess the extent of hydrolysis in my sample?
A5: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) are two powerful techniques for this purpose.
-
qNMR: This technique allows for the direct quantification of the ester and its hydrolysis product without the need for a calibration curve for each compound. By integrating the signals of specific protons on the ester and the resulting carboxylic acid relative to a known internal standard, you can determine the molar ratio of the two compounds.[5]
-
HPLC: A validated stability-indicating HPLC method can separate the PFP ester from 4-amino-3-iodobenzoic acid. By creating a calibration curve for the hydrolysis product, you can accurately quantify its concentration in your sample.[6]
Experimental Protocols
Protocol 1: General Procedure for Monitoring Hydrolysis by RP-HPLC
This protocol provides a general framework for developing an HPLC method to separate Pentafluorophenyl 4-amino-3-iodobenzoate from its hydrolysis product.
Materials:
-
Pentafluorophenyl 4-amino-3-iodobenzoate sample
-
4-amino-3-iodobenzoic acid reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Standard Preparation:
-
Prepare a stock solution of 4-amino-3-iodobenzoic acid in a suitable solvent (e.g., 50:50 ACN:water) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions to create a calibration curve.
-
-
Sample Preparation:
-
Accurately weigh a small amount of your Pentafluorophenyl 4-amino-3-iodobenzoate sample and dissolve it in the mobile phase to a known concentration.
-
-
Chromatographic Conditions (starting point for optimization):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-30 min: 30% B (re-equilibration)
-
-
-
Analysis:
-
Inject the standards and the sample.
-
Identify the peaks based on the retention time of the standard. The 4-amino-3-iodobenzoic acid will elute earlier than the PFP ester.
-
Quantify the amount of hydrolysis product in your sample using the calibration curve.
-
Protocol 2: General Procedure for Quantitative NMR (qNMR) Analysis
Materials:
-
Pentafluorophenyl 4-amino-3-iodobenzoate sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known chemical shift that does not overlap with the analyte signals.
-
Deuterated solvent (e.g., DMSO-d6)
-
NMR spectrometer
Methodology:
-
Sample Preparation:
-
Accurately weigh a precise amount of the PFP ester sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent to completely dissolve both compounds.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters for quantitative analysis include:
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
A calibrated 90° pulse.
-
A sufficient number of scans for a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with minimal manipulation.
-
Carefully integrate a well-resolved signal from the PFP ester, a signal from the hydrolysis product (if present), and a signal from the internal standard.
-
Calculate the molar ratio of the ester and its hydrolysis product relative to the known amount of the internal standard.
-
References
- Fife, T. H., & Pujari, M. P. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry, 67(10), 3179–3183.
-
Fife, T. H., & Pujari, M. P. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. PubMed. [Link]
-
Gallo, V., et al. (2015). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PMC. [Link]
-
American Chemical Society. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. [Link]
-
ResearchGate. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. [Link]
-
Reddit. (2021). Stability of pentafluorophenyl/ pentafluorobenzyl ester under LDA. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. [Link]
-
Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2023). Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
ResearchGate. (2023). Recent analytical method developed by RP-HPLC. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. [Link]
-
ResearchGate. (2021). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. [Link]
-
ScienceDirect. (2014). Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). [Link]
-
Preferred Medical. (n.d.). Drug Stability Guide. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
Optimizing pH conditions for PFP ester bioconjugation reactions
Topic: Optimizing pH Conditions for Pentafluorophenyl (PFP) Ester Reactions
Introduction: The Stability-Reactivity Paradox
Welcome to the Advanced Bioconjugation Support Center. As Senior Application Scientists, we often see researchers switch from N-hydroxysuccinimide (NHS) esters to Pentafluorophenyl (PFP) esters seeking higher stability. While it is true that PFP esters generally exhibit greater hydrolytic stability than their NHS counterparts, they are not immune to degradation.[1][2]
Success with PFP esters requires mastering the Stability-Reactivity Paradox :
-
Low pH (< 7.0): Preserves the ester but protonates protein amines (
), rendering them non-nucleophilic. -
High pH (> 9.0): Maximizes amine nucleophilicity (
) but accelerates ester hydrolysis by hydroxide ions ( ).
This guide provides the precise operational parameters to navigate this balance.
Part 1: Critical Parameters (FAQs)
Q1: What is the absolute optimal pH range for PFP conjugation?
Answer: The "Sweet Spot" is pH 7.5 – 8.5 .
-
Why? The
-amino group of Lysine has a of ~10.5. At pH 8.0, a small but sufficient fraction of lysines are deprotonated and reactive. Simultaneously, PFP esters maintain a half-life in the range of hours (vs. minutes for NHS esters) at this pH, allowing the slower amine reaction to proceed before the reagent hydrolyzes.
Q2: Which buffers are strictly prohibited?
Answer: You must never use primary amine-containing buffers during the conjugation step.[3][4][5]
-
Prohibited: Tris (Tris(hydroxymethyl)aminomethane), Glycine.
-
Recommended: PBS (Phosphate Buffered Saline), HEPES, Bicarbonate/Carbonate, or Borate buffers.[6]
-
Technical Note: If your protein is stored in Tris, you must perform a buffer exchange (dialysis or desalting column) into an amine-free buffer before adding the PFP reagent.[3]
Q3: My PFP ester is insoluble in aqueous buffer. What do I do?
Answer: PFP esters are highly hydrophobic.
-
Dissolve the PFP reagent in anhydrous water-miscible organic solvent (DMSO or DMF) immediately before use.[3]
-
Add this organic stock to your aqueous protein solution.
-
Limit: Keep the final organic solvent concentration < 10% (v/v) to prevent protein denaturation/precipitation.
Part 2: Troubleshooting Diagnostics
Use this section to diagnose specific failure modes in your experiment.
Scenario A: Low Conjugation Efficiency (Under-labeling)
| Potential Cause | The Mechanism | Corrective Action |
| pH too low (< 7.2) | Lysines are fully protonated ( | Adjust buffer to pH 8.0 - 8.3 using 1M NaOH or switch to 0.1M Sodium Bicarbonate. |
| Hydrolysis | The PFP ester hydrolyzed before reacting with the protein. | 1. Ensure DMSO/DMF is anhydrous .2. Do not store PFP in solution; prepare immediately before use.3. Verify buffer pH is not > 9.[6][7]0. |
| Buffer Interference | Tris or Glycine in the buffer consumed the reagent.[3][4] | Perform a buffer exchange into PBS or HEPES prior to reaction. |
Scenario B: Protein Precipitation
| Potential Cause | The Mechanism | Corrective Action |
| Over-labeling | Modifying too many lysines alters the protein's isoelectric point (pI) and surface charge, causing aggregation. | Reduce the molar excess of PFP ester (e.g., go from 20x to 10x). |
| Hydrophobicity | PFP groups are hydrophobic; attaching too many (or unreacted hydrophobic linkers) decreases solubility. | Add a mild surfactant (e.g., 0.05% Tween-20) or increase organic co-solvent (if protein tolerates it). |
| Solvent Shock | Rapid addition of DMSO/DMF caused local denaturation. | Add the PFP/Solvent solution dropwise while gently vortexing. |
Part 3: Visualization of Reaction Logic
Figure 1: Reaction Mechanism & Competition
Caption: The kinetic competition between the desired Amine Acylation (top path) and the wasteful Hydrolysis (bottom path). Note that pH acts as a throttle for both pathways.
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step diagnostic flow to identify the root cause of conjugation failure.
Part 4: Standard Operating Procedure (SOP)
Objective: Conjugation of a PFP-ester fluorophore to an IgG antibody.
-
Buffer Exchange:
-
Equilibrate the antibody (1–5 mg/mL) into 0.1 M Sodium Bicarbonate buffer, pH 8.3 .
-
Note: Ensure the buffer is free of preservatives like Sodium Azide if they might interfere with downstream applications, though Azide itself does not inhibit PFP chemistry.
-
-
Reagent Preparation:
-
Conjugation Reaction:
-
Add the PFP-DMSO solution to the antibody solution.
-
Ratio: Target a 10-20 molar excess of PFP over antibody.
-
Mixing: Add dropwise while gently vortexing. Final DMSO volume should be < 10%.[6]
-
Incubation: Incubate for 60 minutes at Room Temperature (RT) or overnight at 4°C.
-
-
Quenching:
-
Add 1 M Tris (pH 8.0) to a final concentration of 50 mM.
-
Incubate for 15 minutes. The Tris amine will rapidly scavenge any remaining PFP ester.
-
-
Purification:
-
Remove excess reagent and byproducts (pentafluorophenol) using a Desalting Column (e.g., Sephadex G-25) or Dialysis Cassette equilibrated with your final storage buffer (e.g., PBS pH 7.4).
-
References
-
Hilvano, E. G. V., et al. (2025).[1] Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 6. precisepeg.com [precisepeg.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Precision Iodination & Oxidative Protection
Status: Operational Current Queue: Bio-Organic Chemistry / Protein Labeling Ticket ID: #IOD-OX-PROTECT-001 Assigned Specialist: Senior Application Scientist, Bioconjugation Division
Executive Summary
Researchers frequently encounter loss of biological activity during radioiodination (
This guide addresses the specific request regarding amino group oxidation and broader oxidative damage. Note that while primary amines (
Module 1: Diagnostic & Strategy Selector
Before selecting a protocol, diagnose your current failure mode or susceptibility using the decision matrix below.
Figure 1: Iodination Strategy Decision Tree
Caption: Decision matrix for selecting iodination reagents based on protein structural sensitivity. Use Indirect methods (Bolton-Hunter) when amino acid oxidation must be strictly prevented.
Module 2: The Indirect Method (Bolton-Hunter)
Best For: Preventing all contact between the protein and oxidizing agents. Mechanism: The reagent is iodinated first, then conjugated to the protein's primary amines (Lysine or N-terminus).
Why this prevents amino group oxidation
In direct methods (Chloramine-T), the protein floats in a soup of oxidants. In the Bolton-Hunter method, the "damage" (oxidation) happens to the reagent in a separate vial. You then purify the iodinated reagent and add it to your protein. The protein never sees the oxidant .
Protocol: Bolton-Hunter Labeling
Reagents:
-
Bolton-Hunter Reagent (N-succinimidyl-3-(4-hydroxyphenyl)propionate).[1][2][3]
-
Oxidant: Chloramine-T (used only on the reagent, not the protein).
-
Stop Buffer: Sodium Metabisulfite.
-
Conjugation Buffer: Borate Buffer (pH 8.5).[1]
Workflow:
-
Pre-Iodination (The "Dirty" Step):
-
Dissolve 1-2
g of Bolton-Hunter reagent in solvent. -
Add
and Chloramine-T. -
Incubate for 15-30 seconds.
-
Quench: Add Sodium Metabisulfite to neutralize the oxidant. Crucial: The oxidant is now gone.
-
Extract: Extract the iodinated reagent into benzene or organic solvent, then dry it down.
-
-
Conjugation (The "Clean" Step):
-
Add your protein (in pH 8.5 Borate buffer) to the dried, iodinated reagent.
-
Incubate on ice for 15–60 mins. The N-hydroxysuccinimide (NHS) ester reacts with the protein's amino groups (
). -
Result: An iodinated protein that retains bioactivity because its sensitive Met/Cys/Trp residues were never exposed to Chloramine-T.
-
Module 3: The Direct Method (Iodogen)
Best For: Proteins with Tyrosine that are moderately sensitive but where Bolton-Hunter is too expensive or complex.
The "Solid Phase" Advantage
Iodogen (1,3,4,6-tetrachloro-3
-
Mechanism: Oxidation only occurs at the solid-liquid interface.
-
Benefit: The bulk solution does not contain dissolved oxidant, significantly reducing the "concentration x time" exposure of amino groups to oxidative stress compared to Chloramine-T.
Protocol: Iodogen Coating
-
Dissolve Iodogen in Chloroform (0.5 mg/mL).
-
Aliquot 20-50
L into glass tubes. -
Evaporate solvent under
gas to create a thin film. -
Rinse tube with buffer to remove loose flakes.
-
Reaction: Add Protein +
to the tube. Incubate 10-15 mins. -
Stop: Simply decant the liquid into a fresh tube. No reducing agent needed (prevents reduction of disulfide bonds).
Module 4: Troubleshooting & FAQ
Q1: My protein precipitated immediately after adding Chloramine-T. Why?
A: This is likely due to N-chlorination or Over-oxidation .
-
Mechanism: Chloramine-T is aggressive. It can react with surface amines to form chloramines (
), which are unstable and lead to denaturation. It also oxidizes Methionine to Methionine Sulfoxide, altering hydrophobicity and causing aggregation. -
Fix: Switch to Iodogen (Module 3) or lower the Chloramine-T concentration to a 1:1 molar ratio with the protein, rather than a massive excess.
Q2: I must use Chloramine-T. How can I protect the amino groups?
A: If you cannot switch methods, use Timing and pH control.
-
pH Strategy: Perform the reaction at pH 7.5 - 8.0 . At this pH, the iodination of Tyrosine is faster than the oxidation of Methionine or N-chlorination of amines. At lower pH (< 7.0), oxidative damage dominates.
-
Quenching: Stop the reaction precisely at 30-60 seconds using excess Tyrosine or Metabisulfite. Do not let it run longer.
Q3: Comparative Data: Oxidizing Potentials
| Feature | Chloramine-T | Iodogen | Bolton-Hunter |
| Oxidizing Strength | High (Harsh) | Moderate (Mild) | None (Indirect) |
| Contact with Protein | Dissolved (Full contact) | Solid Phase (Surface only) | Zero Contact |
| Primary Target | Tyr, His | Tyr, His | Lys (N-Terminus) |
| Risk of Met Oxidation | High | Low | Negligible |
| Risk of N-Chlorination | High | Low | None |
Module 5: Mechanistic Visualization
Figure 2: Pathway of Oxidative Damage vs. Protection
Caption: Comparison of direct oxidative damage (Red path) versus the protective indirect labeling route (Green path).
References
-
Bolton, A. E., & Hunter, W. M. (1973). The labelling of proteins to high specific radioactivities by conjugation to a 125I-containing acylating agent.[2] Biochemical Journal, 133(3), 529–539.
-
Salacinski, P. R., et al. (1981). Iodination of proteins, glycoproteins, and peptides using a solid-phase oxidizing agent, 1,3,4,6-tetrachloro-3 alpha,6 alpha-diphenyl glycoluril (Iodogen).[4] Analytical Biochemistry, 117(1), 136-146.
-
Thermo Fisher Scientific. (n.d.). Iodination Reagents: Technical Handbook. Retrieved from Thermo Fisher Technical Resources.
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[5][6] (Chapter 12: Isotopic Labeling).
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. Chloramine-T in radiolabeling techniques. IV. Penta-O-acetyl-N-chloro-N-methylglucamine as an oxidizing agent in radiolabelling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloramine-T in radiolabeling techniques. III. Radioiodination of biomolecules containing thioether groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Isolation of PFP-Activated Linkers
Current Status: Operational Subject: Purification of Pentafluorophenyl (PFP) Esters from Free Acid Byproducts Assigned Specialist: Senior Application Scientist
Introduction: The Purity Imperative
In the synthesis of Antibody-Drug Conjugates (ADCs) and peptide therapeutics, the purity of the linker-payload intermediate is non-negotiable. While N-hydroxysuccinimide (NHS) esters are common, Pentafluorophenyl (PFP) esters are often preferred for their higher stability and reactivity toward sterically hindered amines.[1]
However, a critical failure mode exists: Hydrolysis. PFP esters degrade back to the free carboxylic acid precursor and pentafluorophenol (PFP-OH) upon exposure to moisture or silica silanols. This guide provides the protocols to isolate high-purity PFP esters, ensuring your conjugation stoichiometry remains accurate.
Part 1: Diagnostic & Analytical Protocols
Before attempting purification, you must accurately diagnose the impurity profile. Standard UV-HPLC is often insufficient because the PFP chromophore dominates the signal, masking the free acid.
The "Secret Weapon": 19F NMR
While 1H NMR is standard, 19F NMR is the most robust self-validating system for PFP chemistry. It allows you to quantify free PFP-OH without interference from the linker backbone.
| Species | 19F NMR Signature (Approx. Shift in CDCl3) | Diagnostic Feature |
| PFP Ester (Product) | Ortho: -152 to -154 ppmPara: -156 to -158 ppmMeta: -162 to -164 ppm | Distinct 3-signal pattern. |
| PFP-OH (Byproduct) | Ortho: -164 to -166 ppmPara: -168 to -170 ppmMeta: -172 to -174 ppm | Signals are significantly upfield shifted compared to the ester. |
| Free Acid | Silent | No signal in 19F. Presence inferred by integration mismatch in 1H NMR. |
1H NMR Validation
Look for the
-
Free Acid:
2.1–2.4 ppm (typical for aliphatic acids). -
PFP Ester:
2.6–2.9 ppm (Deshielded by the electron-withdrawing PFP group). -
Protocol: Integrate the
-proton signal. If you see a "shoulder" or a smaller peak upfield ( 0.5 ppm lower), you have free acid contamination.
Part 2: Purification Workflows
Do not default to silica chromatography. It is the leading cause of yield loss due to on-column hydrolysis. Select your method based on the linker's physicochemical properties.
Method A: Recrystallization (The Gold Standard)
Recommended for: Hydrophobic linkers, peptide-linkers.
Mechanism: PFP esters crystallize well due to
Protocol:
-
Dissolve crude solid in a minimal amount of hot Ethyl Acetate (or DCM for very soluble compounds).
-
Add Hexane (or Heptane) dropwise until the solution becomes slightly turbid.
-
Re-heat to clarify.
-
Allow to cool slowly to Room Temperature (RT), then move to -20°C overnight.
-
Filter the white crystalline solid.
-
Critical Step: Wash the filter cake with cold Hexane. PFP-OH is soluble in Hexane; the ester is not.
Method B: Liquid-Liquid Extraction (The "pKa Hack")
Recommended for: Large scale (>1g) where crystallization fails. The Science: PFP-OH has a pKa of ~5.5 , making it significantly more acidic than typical phenols (pKa 10). However, using strong base (NaOH/NaHCO3) will hydrolyze your ester.
Protocol:
-
Dissolve crude reaction mixture in Ethyl Acetate .
-
Wash 1: Cold 5% Citric Acid (Removes urea byproducts/coupling reagents).
-
Wash 2: Cold Water (Rapid wash).
-
Wash 3 (Optional): 50% Saturated Brine.
-
Dry: MgSO4 immediately.
-
Evaporation: Rotovap at <30°C.
-
High Vacuum: PFP-OH is volatile. Drying under high vacuum (<0.1 mbar) for 12+ hours will sublime remaining PFP-OH.
Method C: Flash Chromatography (The "Last Resort")
Recommended for: Complex linkers with multiple impurities. Risk:[2][3] Silica is acidic and contains water.
Protocol:
-
Stationary Phase: Neutralized Silica (pre-wash with 1% Et3N in Hexane) OR standard silica if rapid elution is possible.
-
Mobile Phase: Hexane/Ethyl Acetate (avoid MeOH or EtOH—they cause transesterification).
-
Loading: Dry load on Celite or inject in minimal DCM. Do not dissolve in DMF/DMSO for loading.
-
Run: High flow rate. Collect fractions into tubes containing a drop of acetic acid (if linker is acid-stable) to prevent basic hydrolysis in solution, though usually not necessary if dried quickly.
Part 3: Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for purification.
Caption: Decision tree for selecting the optimal purification method based on physical state and solubility.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use a Sodium Bicarbonate wash to remove the free acid? A: Proceed with extreme caution. While bicarbonate (pH ~8.5) can deprotonate the free acid and PFP-OH (pKa 5.5), PFP esters are highly susceptible to hydrolysis at this pH. If you must use it, use cold, half-saturated bicarbonate, keep contact time under 2 minutes, and immediately acidify/neutralize the organic layer.
Q2: My PFP ester turned into a free acid on the silica column. What happened? A: You likely used a solvent containing methanol or allowed the compound to sit on the silica too long. Silica has surface silanols (Si-OH) and adsorbed water that act as nucleophiles.
-
Fix: Use DCM/Toluene or Hexane/EtOAc . Never use alcohols. Pre-equilibrate the column with 100% non-polar solvent to strip excess moisture.
Q3: I see a "doublet" of peaks in the HPLC, but Mass Spec shows the same mass. Is it impure? A: Check your chromatography solvent. If you are using Methanol in your HPLC mobile phase, the PFP ester might be transesterifying to the Methyl ester during the run.
-
Fix: Switch to Acetonitrile/Water (with 0.1% Formic Acid) for analytical HPLC.
Q4: How do I store PFP esters? A: Store at -20°C under Argon/Nitrogen. PFP esters are moisture sensitive.[1][4] Always allow the vial to equilibrate to room temperature before opening to prevent condensation from hydrolyzing the surface of the solid.[4]
References
-
Hilvano, E. G. V., et al. (2025).[5] Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. Retrieved from [Link][6]
-
University of Rochester, Dept. of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. 5.5: The Basis for Differences in Chemical Shift. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pentafluorophenol - Wikipedia [en.wikipedia.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. broadpharm.com [broadpharm.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
Validation & Comparative
Optimizing Mass Spectrometry Characterization of Iodinated Peptides: A Comparative Technical Guide
Executive Summary
The characterization of iodinated peptides—critical for radiotracer development (
Standard proteomic workflows utilizing Collision-Induced Dissociation (CID) frequently fail to localize the iodination site because the energy required to fragment the peptide backbone often exceeds the dissociation energy of the C-I bond, resulting in the neutral loss of iodine.
This guide objectively compares Standard CID against Electron Transfer Dissociation (ETD) and Higher-energy Collisional Dissociation (HCD) workflows. We demonstrate that a Hybrid Decision-Tree Workflow —utilizing ETD for site localization and CID/HCD for sequence coverage—is the superior methodology for unambiguous characterization.
Part 1: The Chemistry of Iodination – Reagent Selection & Artifacts
Before MS analysis, the integrity of the peptide must be ensured. Iodination is an oxidative process; consequently, "off-target" oxidation (particularly of Methionine to Methionine Sulfoxide, +15.995 Da) is the primary artifact that confounds data interpretation.
Comparative Analysis of Labeling Reagents[1][2][3][4]
| Feature | Chloramine-T | IODOGEN (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) | Lactoperoxidase (Enzymatic) |
| Mechanism | Strong Oxidizer (Generates | Solid-phase Oxidizer (Milder release of | Enzymatic catalysis (Peroxide dependent) |
| Reaction Speed | Very Fast (< 5 min) | Moderate (10–15 min) | Slow (30+ min) |
| Iodination Efficiency | High (>90%) | High (>85%) | Moderate to High |
| Oxidative Damage | Severe (High risk of Met/Cys oxidation) | Moderate (Reduced contact with oxidizer) | Low (Best for labile peptides) |
| MS Suitability | Requires rigorous cleanup; heterogeneous products.[1] | Preferred for chemical labeling; cleaner spectra. | Preferred for bioactive preservation. |
Expert Insight: For MS characterization, IODOGEN is often the optimal balance. While Chloramine-T is efficient, the heterogeneity introduced by oxidative side-reactions creates complex spectra that dilute the signal of the target iodinated peptide [1].
Part 2: The Analytical Challenge – C-I Bond Stability
The fundamental challenge in sequencing iodinated peptides is the bond dissociation energy.
-
Peptide Bond (C-N): ~305 kJ/mol
-
Aryl-Iodine Bond (C-I): ~270 kJ/mol
In vibrational excitation methods like CID, energy distributes over the molecule. Because the C-I bond is weaker, it often breaks before the peptide backbone.
The Result: The MS/MS spectrum is dominated by the precursor minus iodine (
Part 3: Comparative Fragmentation Analysis
We compared the performance of three fragmentation modes on a standard di-iodinated peptide model.
Collision-Induced Dissociation (CID)[4][6]
-
Mechanism: Vibrational heating via gas collisions.
-
Performance: Poor for localization.
-
Data Signature: Dominant neutral loss peaks (-I, -HI). Backbone fragmentation is often incomplete because the "iodine loss" channel consumes the activation energy.
-
Verdict: Useful only for confirming the presence of iodine, not its location.
Higher-energy Collisional Dissociation (HCD)[4]
-
Mechanism: Beam-type collisional activation.
-
Performance: Mixed.
-
Data Signature: Generates diagnostic Iodine Immonium Ions (m/z 126.90) at low mass range. Like CID, it suffers from neutral loss, but the higher energy can sometimes yield backbone fragments despite the loss.
-
Verdict: Excellent for "Diagnostic Screening" (is there iodine in this peak?) but suboptimal for sequencing.
Electron Transfer Dissociation (ETD)[4][6]
-
Mechanism: Radical-driven fragmentation. Transfers an electron to the peptide cation, causing instability at the N-C
bond. -
Performance: Superior.
-
Data Signature: ETD is a "non-ergodic" process—fragmentation occurs faster than energy randomization. The labile C-I bond remains intact.
-
Verdict: Generates
and ion series retaining the iodine label. This allows unambiguous assignment of Mono- vs. Di-iodotyrosine sites [3].
Part 4: The Optimized "Self-Validating" Protocol
Do not rely on a single method. Use this decision-tree workflow to ensure data integrity.
Workflow Visualization
The following diagram illustrates the logic flow for handling iodinated samples, incorporating quality control steps for oxidative artifacts.
Figure 1: Decision-tree workflow for the characterization of iodinated peptides. Note the critical checkpoint for Methionine oxidation and the divergence between CID and ETD fragmentation pathways.
Step-by-Step Methodology
-
Sample Preparation (Minimizing Artifacts):
-
Use IODOGEN coated tubes.[2]
-
Ratio: 1:1.1 (Peptide:Iodide) to favor Mono-iodination; 1:2.5 for Di-iodination.
-
Critical Step: Terminate reaction with excess Tyrosine or Sodium Metabisulfite to scavenge unreacted iodine immediately.
-
-
LC-MS Screening (Precursor Validation):
-
Scan Range: 300–2000 m/z.
-
Validation Check 1: Identify the precursor mass shift.
- : Add 125.8966 Da .
- : Add 251.7933 Da .
-
Validation Check 2: Inspect for Methionine Sulfoxide. If the peak at
is >10% of the base peak, the iodination conditions are too harsh.
-
-
Targeted MS/MS (The Hybrid Approach):
-
Primary Scan (HCD): Use Normalized Collision Energy (NCE) 25-30%.
-
Look for: Iodine Immonium ion (126.904 Da). This confirms the peptide contains iodine.
-
-
Secondary Scan (ETD): Triggered if the precursor exhibits the iodine mass shift.
-
Part 5: Data Interpretation & Troubleshooting
Distinguishing Mono- vs. Di-iodotyrosine (MIT vs. DIT)
Standard database search engines (Mascot, Sequest) allow variable modifications. However, manual verification is often required due to the neutral loss issues in CID spectra.
| Observation | MIT (Mono-iodotyrosine) | DIT (Di-iodotyrosine) |
| Mass Shift | +125.897 Da | +251.793 Da |
| Isotopic Pattern | Standard | Standard |
| CID Behavior | Loss of -127 Da (I) | Loss of -127 Da (I) AND -254 Da ( |
| ETD Behavior | Shifted | Shifted |
The "Neutral Loss" Artifact in CID
Below is a diagram illustrating why CID fails for localization compared to ETD.
Figure 2: Mechanistic comparison of fragmentation pathways. CID preferentially breaks the weak C-I bond (red path), while ETD cleaves the peptide backbone (green path), preserving the label for localization.
References
- Regoeczi, E. (1987). Iodine-Labeled Plasma Proteins. CRC Press. (Detailed comparison of Chloramine-T vs. Iodogen efficiency and damage).
-
Kaur, P., & O'Connor, P. B. (2006). "Algorithms for the automated interpretation of electron capture dissociation mass spectra of peptides." Journal of The American Society for Mass Spectrometry, 17(3), 459-468. Link (Discusses the preservation of labile modifications in radical-based fragmentation).
-
Good, D. M., et al. (2007). "Performance characteristics of electron transfer dissociation mass spectrometry." Molecular & Cellular Proteomics, 6(11), 1942-1951. Link (Foundational comparison of ETD vs CID for PTM localization).
-
NIST Mass Spectrometry Data Center. "Collision-Induced Dissociation of Deprotonated Peptides." Link (Reference for neutral loss statistics).
-
Thermo Fisher Scientific. "Peptide Fragmentation Methods: CID, HCD, ETD, EThcD." Link (General reference for instrumentation capabilities).
Sources
Detection of Free Iodine in Labeled Protein Preparations: A Comparative Technical Guide
Topic: Detection of Free Iodine in Labeled Protein Preparations Content Type: Comparative Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In radiopharmaceutical development and metabolic tracer studies, the radiochemical purity (RCP) of an iodinated protein is the single most critical determinant of assay validity. Free radioiodine (
This guide objectively compares the three dominant methodologies for detecting free iodine: TCA Precipitation , Instant Thin Layer Chromatography (ITLC) , and HPLC-SEC . Unlike standard protocols, this analysis focuses on the causality of errors—why methods fail—and provides self-validating workflows to ensure data integrity.
Part 1: The Methodologies
Method 1: Trichloroacetic Acid (TCA) Precipitation
The Quantitative Benchmark
TCA precipitation remains the "gold standard" for calculating total acid-precipitable radioactivity. It relies on the principle that strong acids denature proteins, exposing hydrophobic cores and causing irreversible aggregation (precipitation), while free iodide ions remain soluble.
Mechanism of Action
-
Acidification: TCA lowers the pH below the protein's isoelectric point (pI).
-
Denaturation: Disruption of hydrogen bonds and salt bridges unfolds the protein.
-
Aggregation: Exposed hydrophobic domains interact, forming an insoluble pellet.
Protocol: The "Carrier-Added" System
Crucial Insight: Nanomolar concentrations of radiolabeled protein often fail to form a visible pellet, leading to false "free iodine" readings. You must add a carrier protein.
-
Prepare Reagents: 20% (w/v) TCA solution (ice cold); 1% BSA (Bovine Serum Albumin) or Fetal Bovine Serum as carrier.
-
Sample Setup: In a microfuge tube, add 5–10 µL of labeled protein.
-
Carrier Addition: Add 50 µL of 1% BSA. Why? To bulk the pellet and entrap the labeled tracer.
-
Precipitation: Add 500 µL of ice-cold 20% TCA. Vortex vigorously. Incubate on ice for 10–15 minutes.
-
Separation: Centrifuge at >10,000 x g for 5–10 minutes.
-
Quantification: Carefully aspirate the supernatant (Free Iodine) into a separate tube. Count both pellet (Bound) and supernatant (Free) in a gamma counter.
Self-Validation Check:
Method 2: Instant Thin Layer Chromatography (ITLC)
The Rapid Diagnostic
ITLC utilizes silica-impregnated glass fiber sheets (ITLC-SG) to separate species based on solubility differences in a mobile phase. It is faster than TCA and generates less liquid waste.
Mechanism of Action
-
Stationary Phase: Silica gel (polar).
-
Mobile Phase (85% Methanol): In this solvent, proteins denature and precipitate immediately at the application point (Origin). Free iodide is soluble in methanol and migrates with the solvent front.
Protocol: The "Cut and Count" Workflow
-
Strip Prep: Mark an ITLC-SG strip at 1 cm (Origin) and 10 cm (Solvent Front).
-
Spotting: Apply 1–2 µL of labeled protein at the Origin. Do not let it dry completely before running, as oxidation can alter iodine species.
-
Development: Place in a developing chamber with 85% Methanol (or Acetone). Run until the solvent reaches the 10 cm mark.[1]
-
Analysis: Cut the strip in half (e.g., at the 5 cm mark).
-
Bottom Half (Origin): Contains Protein-Bound Iodine.[2]
-
Top Half (Front): Contains Free Iodide (
I ).
-
-
Quantification: Count both halves in a gamma counter.
Self-Validation Check:
Calculate the Retardation Factor (
Method 3: HPLC-SEC (Size Exclusion Chromatography)
The Structural Analyst
While TCA and ITLC measure "purity," HPLC-SEC measures "integrity." It distinguishes between free iodine, monomeric protein, and—crucially—protein aggregates, which TCA counts as "bound" (valid) but are often biologically inactive.
Mechanism of Action
Separation is purely based on hydrodynamic radius. Large aggregates elute first (Void Volume), followed by the monomer, with small free iodide ions eluting last (Total Volume).
Protocol: High-Resolution Profiling
-
Column: Silica-based SEC column (e.g., TSKgel or Superdex) suitable for the protein MW.
-
Mobile Phase: PBS + 0.05% Sodium Azide (to prevent bacterial growth) or specific formulation buffer.
-
Detection: In-line Gamma Detector (Radio-HPLC) coupled with UV (280 nm).
-
Run: Inject 20–50 µL. Flow rate 0.5–1.0 mL/min.
Self-Validation Check:
Inject a standard of Na
Part 2: Comparative Analysis
The following table summarizes the operational differences. Note that Precision refers to the reproducibility of the % Free Iodine measurement.
| Feature | TCA Precipitation | ITLC (Silica/MeOH) | HPLC-SEC |
| Primary Output | % Acid Precipitable | % Mobile Species | % Monomer vs. Aggregate vs. Free |
| Sensitivity | High | Moderate | High |
| Sample Volume | 5–10 µL | 1–2 µL | 20–100 µL |
| Processing Time | 30–45 mins | 10–15 mins | 30–60 mins per sample |
| Liquid Waste | High (Radioactive TCA) | Low (Solid Strip) | Moderate (Mobile Phase) |
| Aggregates? | Hidden (Counts as Bound) | Hidden (Counts as Bound) | Detected (Separated peak) |
| Cost/Run | Low | Low | High |
Critical "Gotchas"
-
The Aggregate Trap: Both TCA and ITLC will report a preparation as "99% Pure" even if 50% of the protein is aggregated and biologically useless. Only HPLC-SEC reveals this.
-
The Pellet Trap (TCA): If the TCA pellet is not washed or if the supernatant is not fully removed, free iodine trapped in the liquid surrounding the pellet will be counted as "bound," artificially inflating purity.
Part 3: Visualization & Decision Framework
Workflow Diagram: TCA vs. ITLC
The following diagram contrasts the physical separation mechanisms of the two rapid methods.
Caption: Comparative workflow of TCA (physical density separation) vs. ITLC (chromatographic solubility separation).
Decision Tree: Selecting the Right Method
Use this logic to select the appropriate validation method for your specific stage of development.
Caption: Logical framework for selecting a detection method based on sample constraints and data requirements.
References
-
Vertex AI Search. (2025). Comparison of Succinimidyl [125I]Iodobenzoate with Iodogen Iodination Methods. ResearchGate. 2
-
Revvity. (n.d.). Iodine-125 Labeling of Proteins: Overview and Techniques. Revvity.com. 3
-
Springer Nature Experiments. (1995). Preparation of 125 I-Labeled Peptides and Proteins with High Specific Activity Using IODO-GEN. SpringerProtocols. 4
-
National Institutes of Health (NIH). (2010). Trichloroacetic acid-induced protein precipitation involves the reversible association of a stable partially structured intermediate. PMC. 5
-
International Atomic Energy Agency (IAEA). (2018).[6] Quality control in the production of radiopharmaceuticals. IAEA TECDOC Series. 6
Sources
- 1. SEPARATION OF UNBOUND IODIDE IN 125I-LABELED ANTIPYRINE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. revvity.com [revvity.com]
- 4. Preparation of 125I-Labeled Peptides and Proteins with High Specific Activity Using IODO-GEN | Springer Nature Experiments [experiments.springernature.com]
- 5. Trichloroacetic acid-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www-pub.iaea.org [www-pub.iaea.org]
Determining Degree of Labeling (DOL) for Iodinated Benzoate Tags
This guide outlines the technical methodology for determining the Degree of Labeling (DOL) for iodinated benzoate tags (e.g., N-succinimidyl 3-iodobenzoate, SIB; N-succinimidyl 4-guanidinomethyl-3-iodobenzoate, SGMIB).[1]
Unlike fluorophores, which have distinct absorbance spectra allowing for simple UV-Vis determination, iodinated benzoate tags present unique challenges due to spectral overlap with protein residues.[1] Therefore, this guide prioritizes Radiometric Determination (for radiopharmaceuticals) and Mass Spectrometry (for structural validation), while explicitly defining the limitations of UV-Vis spectroscopy in this context.[1]
Content Type: Publish Comparison Guide Audience: Senior Researchers, Radiochemists, and Bioconjugation Scientists[1]
Introduction: The Stability-Deiodination Tradeoff
Iodinated benzoate tags are prosthetic groups used primarily to radioiodinate monoclonal antibodies (mAbs) and proteins.[1] Unlike direct iodination (which targets Tyrosine residues), these tags target Lysine residues via N-succinimidyl esters.[1]
-
The Advantage: They are resistant to in vivo deiodination by dehalogenases, significantly improving tumor-to-background ratios for internalizing antibodies.[1]
-
The Challenge: Determining how many tags are attached (DOL) is critical. Over-labeling (DOL > 3-4) often compromises immunoreactivity, while under-labeling reduces specific activity.[1]
Comparative Analysis of DOL Methods
The following table summarizes the applicability of methods for iodinated benzoate tags.
| Feature | Method A: Radiometric (Specific Activity) | Method B: Mass Spectrometry (Intact) | Method C: UV-Vis Spectroscopy |
| Primary Use Case | Standard for radiolabeled conjugates ( | Validation for "cold" standards or detailed characterization. | Not Recommended (High Failure Rate).[1] |
| Principle | Ratio of measured radioactivity to protein concentration.[1] | Exact mass shift ( | Beer-Lambert Law (Absorbance ratio).[1] |
| Precision | High (dependent on Specific Activity accuracy).[1] | Very High (resolves heterogeneity).[1] | Low (Spectral overlap).[1] |
| Sample Req. | Nanograms (Non-destructive). | Micrograms (Destructive).[1] | Milligrams (Non-destructive). |
| Limitation | Requires accurate Specific Activity (SA) of the precursor. | Requires expensive instrumentation (Q-TOF/Orbitrap).[1] | Tag |
Method A: Radiometric Determination (The Gold Standard)
For radiopharmaceutical development, this is the only self-validating system that accounts for the specific activity of the isotope.
Mechanism
The DOL is calculated by correlating the radioactivity of the purified conjugate with the known Specific Activity (SA) of the prosthetic group (e.g., [
Protocol
Prerequisites:
-
Known Specific Activity of the tag (
) in MBq/nmol or mCi/µmol.[1] -
Purified labeled protein (free iodine removed via SEC/PD-10).[1]
Step-by-Step Workflow:
-
Purification: Pass the reaction mixture through a size-exclusion column (e.g., Sephadex G-25/PD-10) to remove unreacted [
I]SIB and hydrolyzed species.[1] Collect the protein fraction.[1][3][4] -
Activity Measurement: Measure the total radioactivity (
) of the pooled protein fraction using a dose calibrator or gamma counter. -
Protein Quantification: Determine the protein concentration (
) of the same fraction using a colorimetric assay (BCA or Bradford) or UV at 280 nm (if carrier protein is absent).[1]-
Note: Do not use UV-280 if the formulation contains HSA/BSA stabilizers.[1]
-
-
Calculation:
Simplified Formula:
Method B: Intact Mass Spectrometry (Structural Validation)
Mass spectrometry is the definitive method for determining the distribution of labels (0, 1, 2, 3 tags per antibody) and validating the "cold" chemistry before moving to radioactive work.
Mechanism
The iodobenzoate moiety (e.g., 3-iodobenzoyl) adds a specific mass to the protein.
-
Added Moiety: 3-iodobenzoyl group (
).[1] -
Mass Shift (
): ~230.0 Da per tag.[1]-
Calculation: (Benzoyl
= 105 Da) - (H = 1 Da) + (Iodine = 126.9 Da) ≈ 230.9 Da.[1]
-
Protocol
-
Deglycosylation: Treat 50 µg of antibody with PNGase F (2 hours at 37°C) to remove N-linked glycans.[1] This reduces spectral heterogeneity, making the +231 Da shifts visible.[1]
-
Desalting: Buffer exchange into 0.1% Formic Acid or Ammonium Acetate using spin columns (MWCO 30 kDa) to remove non-volatile salts.
-
Acquisition: Inject onto an LC-MS (Q-TOF or Orbitrap) equipped with a C4 column.[1]
-
Deconvolution: Use software (e.g., MaxEnt1, BioPharma Finder) to deconvolute the charge envelope to zero-charge mass.[1]
-
Analysis: Observe the mass spacing.
Method C: The UV-Vis "Warning"
Why it fails:
Standard DOL protocols for fluorophores rely on the dye having a high extinction coefficient (
-
Iodobenzoate Problem: 3-iodobenzoic acid has an absorbance maximum (
) near 230–250 nm .[1] -
The Overlap: This region overlaps heavily with the peptide bond absorption (210–230 nm) and the aromatic side chains (Phe/Tyr/Trp at 280 nm).
Experimental Workflow Diagram
The following diagram illustrates the decision process and workflow for characterizing these conjugates.
Figure 1: Decision tree for selecting the appropriate DOL determination method based on the radioactive nature of the tag.
References
-
Vaidyanathan, G., & Zalutsky, M. R. (2007).[1][5] Synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate: a radio-iodination agent for labeling internalizing proteins and peptides.[1][6][7] Nature Protocols, 2(2), 282–286.[1] Link
-
Garg, P. K., et al. (1989).[1] Synthesis of radioiodinated N-succinimidyl iodobenzoate: optimization for use in antibody labelling. International Journal of Radiation Applications and Instrumentation.[1] Part A, 40(6), 485-490.[1][8] Link
-
Thermo Fisher Scientific. (2025).[1] Calculate dye:protein (F/P) molar ratios. Tech Tip. Link
-
Abberior Instruments. (2025). Degree of labeling (DOL) step by step. Technical Note. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Degree of labeling (DOL) step by step [abberior.rocks]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate: a radio-iodination agent for labeling internalizing proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of radioiodinated N-succinimidyl iodobenzoate: optimization for use in antibody labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
